Fmoc-D-Asp(OtBu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-39-3 | |
| Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-D-Asp(OtBu)-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the precise incorporation of amino acid analogues is a cornerstone of designing novel therapeutics and research tools. Among these, Fmoc-D-Asp(OtBu)-OH, a protected form of D-aspartic acid, holds a critical role. This technical guide provides an in-depth analysis of its function, application, and the critical considerations for its use in solid-phase peptide synthesis (SPPS), with a focus on quantitative data, detailed experimental protocols, and logical workflows to inform strategic decisions in peptide design and production.
Core Functionality: The Dual-Protection Strategy
This compound is an amino acid derivative strategically modified with two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the acid-labile tert-butyl (OtBu) group on the side-chain carboxyl function. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.[1][2]
-
The Fmoc Group: This group safeguards the α-amino group of the aspartic acid, preventing it from participating in peptide bond formation until desired.[3] Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for its removal without affecting the acid-sensitive side-chain protecting groups or the peptide-resin linkage.[4][5] The release of the fluorenyl group can be monitored by UV spectroscopy, offering a method for real-time reaction monitoring.
-
The OtBu Group: The tert-butyl ester protects the β-carboxyl group of the aspartic acid side chain, preventing it from forming unwanted branches or participating in side reactions during peptide elongation. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.
-
The D-Configuration: The incorporation of a D-amino acid, a stereoisomer of the naturally occurring L-amino acids, is a key strategy for enhancing peptide stability and modulating biological activity. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life, and can adopt unique secondary structures that may enhance receptor binding or other biological functions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester | |
| CAS Number | 112883-39-3 | |
| Molecular Formula | C₂₃H₂₅NO₆ | |
| Molecular Weight | 411.45 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 146-151 °C | |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |
| Purity (typical) | ≥98% |
Experimental Protocols in Solid-Phase Peptide Synthesis
The successful incorporation of this compound into a peptide sequence relies on a series of well-defined steps in SPPS. Below are detailed protocols for each key stage.
Resin Swelling
Before initiating peptide synthesis, the solid support (resin) must be swollen to ensure optimal accessibility of the reactive sites.
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically DMF or dichloromethane (DCM).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-20 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.
Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered couplings.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). Caution: TFA is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether (approximately 10-fold excess). A white precipitate of the peptide should form.
-
Isolation and Washing: Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
A Critical Side Reaction: Aspartimide Formation
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The aspartimide can subsequently be opened by nucleophiles to yield a mixture of the desired α-peptide, the undesired β-peptide, and their corresponding D-isomers, which are often difficult to separate from the target peptide.
Quantitative Comparison of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, alternative side-chain protecting groups with increased steric hindrance have been developed. Table 2 provides a quantitative comparison of byproduct formation for different aspartic acid protecting groups in a model peptide prone to this side reaction.
| Protecting Group on Fmoc-Asp-OH | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Asp Content (%) | Reference(s) |
| OtBu (tert-butyl) | Variable, can be low | High, especially in sensitive sequences | High | |
| OMpe (3-methyl-pent-3-yl) | Significantly higher than OtBu | Significantly lower than OtBu | Lower than OtBu | |
| OBno (5-n-butyl-5-nonyl) | Very high | Almost undetectable | Very low |
As the data indicates, the use of bulkier side-chain protecting groups like OMpe and OBno can dramatically reduce the extent of aspartimide formation and racemization compared to the standard OtBu group.
Logical Workflow for Aspartic Acid Derivative Selection
The choice of the appropriate Fmoc-D-Asp derivative is a critical decision in peptide synthesis strategy. The following diagram illustrates a logical workflow to guide this selection process.
References
Fmoc-D-Asp(OtBu)-OH molecular weight and formula.
Technical Guide: Fmoc-D-Asp(OtBu)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a crucial building block in peptide synthesis. It details the compound's physicochemical properties, its primary application in solid-phase peptide synthesis, and a generalized experimental workflow.
Compound Identification and Properties
This compound is the standard nomenclature for N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester. The Fmoc group serves as a base-labile protecting group for the amine, while the tert-butyl ester protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide synthesis.
Chemical Structure and Properties
Below is a summary of the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][2][3] |
| Molecular Weight | 411.45 g/mol | [1] |
| CAS Number | 112883-39-3 | |
| Appearance | White to beige powder or crystals | |
| Melting Point | 146-151 °C | |
| Purity | ≥98% |
Application in Peptide Synthesis
The primary application of this compound is in Fmoc solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain immobilized on a solid resin support. The compound serves as a protected amino acid building block that is incorporated into the growing peptide sequence.
General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the general steps for incorporating an Fmoc-protected amino acid like this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acids (e.g., this compound)
-
Solid-phase resin (e.g., Rink Amide, Wang resin)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents: (e.g., HBTU, HATU) and a base (e.g., DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Methodology:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
The this compound is pre-activated in a separate vessel by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
This activation mixture is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: The resin is again washed extensively with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (like the OtBu on the aspartic acid) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, centrifuged, and the resulting crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
The following diagram illustrates the logical workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis using a protected amino acid such as this compound.
Caption: A single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups, two of the most critical tools in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). A thorough understanding of their respective chemistries, orthogonal nature, and the protocols for their use is fundamental to the successful synthesis of peptides and other complex molecules.
Core Concepts: The Principle of Orthogonal Protection
In multi-step synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[1] The success of complex syntheses, such as SPPS, hinges on the concept of "orthogonality".[2][3] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering chemical conditions.[1][4]
The Fmoc/tBu strategy is the quintessential example of an orthogonal system that has become the mainstay of modern peptide synthesis. It relies on the differential lability of the Fmoc group, which protects the α-amino group of amino acids and is cleaved by a mild base, and the OtBu group (and other tBu-based groups), which protects reactive amino acid side chains and is cleaved by a strong acid. This orthogonality allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation without disturbing the acid-labile side-chain protecting groups, which remain intact until the final step.
The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group
The Fmoc group is a base-labile protecting group for primary and secondary amines, introduced by Carpino in 1972. Its development was a major breakthrough, offering a milder alternative to the traditional acid-labile Boc (tert-butyloxycarbonyl) group.
Chemical Structure and Function
The Fmoc group consists of a fluorenyl ring system attached to a methoxycarbonyl moiety. Its primary function in SPPS is the temporary protection of the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring controlled, sequential peptide bond formation.
Mechanism of Protection and Deprotection
Protection: The Fmoc group is typically introduced by reacting the amine of an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The amine nucleophilically attacks the carbonyl carbon of the Fmoc reagent, forming a stable carbamate.
Deprotection: The key feature of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved via a base-mediated β-elimination mechanism. A secondary amine, most commonly piperidine (typically 20% in N,N-dimethylformamide, DMF), is used to abstract the acidic proton on the 9-position of the fluorene ring. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.
The liberated DBF is a reactive intermediate that is trapped by the secondary amine base to form a stable adduct. This byproduct has a strong UV absorbance (around 300 nm), which allows for real-time spectrophotometric monitoring of the deprotection reaction to ensure its completion.
Caption: Logical workflow for Fmoc protection and deprotection.
The OtBu (tert-butyl) Protecting Group
The tert-butyl group is a robust, acid-labile protecting group widely used for carboxylic acids (as tert-butyl esters, OtBu) and alcohols/phenols (as tert-butyl ethers). In the context of Fmoc-SPPS, it serves as the "permanent" protecting group for reactive amino acid side chains.
Chemical Structure and Function
The primary function of the OtBu group is to mask the nucleophilicity of the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu). This prevents the formation of branched peptides or other side reactions during the coupling steps. The related tert-butyl ether is used to protect the side-chain hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr). Its steric bulk provides significant protection to the functional group.
Mechanism of Protection and Deprotection
Protection: The OtBu group is typically introduced via acid-catalyzed esterification of the carboxylic acid.
Deprotection: The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions. This cleavage occurs concurrently with the cleavage of the finished peptide from the resin support. The mechanism is an acid-catalyzed elimination (E1). A strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester oxygen, leading to the cleavage of the C-O bond and formation of a stable tertiary tert-butyl carbocation.
This carbocation is a highly reactive electrophile that can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or cysteine. To prevent this, "scavengers" like triisopropylsilane (TIS), water, or thioanisole are added to the cleavage cocktail to trap the carbocation, typically by reducing it to isobutane.
Caption: Logical workflow for OtBu protection and deprotection.
Data Presentation
Table 1: Comparison of Fmoc and OtBu Protecting Groups
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | OtBu (tert-butyl) |
| Protected Group | α-Amino group of amino acids | Side-chain carboxyl (Asp, Glu), hydroxyl (Ser, Thr, Tyr) |
| Chemical Nature | Carbamate | Ester or Ether |
| Lability | Base-labile | Acid-labile |
| Stability | Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz) | Stable to base and nucleophiles |
| Protection Reagents | Fmoc-Cl, Fmoc-OSu | Isobutylene, tert-butanol with acid catalyst |
| Deprotection Reagents | 20% Piperidine in DMF (standard) | Trifluoroacetic acid (TFA), often in a "cocktail" with scavengers |
| Key Advantage | Mild deprotection conditions, UV-monitoring capability | High stability during synthesis, clean cleavage with strong acid |
| Orthogonal Partner | Acid-labile groups (e.g., OtBu, Boc, Trt) | Base-labile groups (e.g., Fmoc) |
Table 2: Quantitative Data on Fmoc Deprotection Kinetics
| Reagent/Condition | Half-life (approx.) | Time for >99% Removal (approx.) | Notes |
| 20% Piperidine in DMF | 6 seconds | < 1 minute | Standard condition for SPPS. |
| 5% Piperidine in DMF | ~1.5 minutes | ~10 minutes | Slower but effective; complete removal after 3 minutes is often cited. |
| 2% Piperidine in DMF | ~4 minutes | ~28 minutes | Significantly slower kinetics. |
| 0.25 M NaOH in 1:1 MeOH/H₂O | ~3 minutes | ~20 minutes | Useful for solution-phase quantification but not for SPPS. |
| 20% 4-Methylpiperidine in DMF | Similar to Piperidine | Similar to Piperidine | A viable, less-regulated alternative to piperidine. |
Note: Kinetics can be sequence-dependent. Sterically hindered amino acids may require longer deprotection times.
Table 3: Relative Stability and Cleavage of tBu-Based Protecting Groups
| Protected Amino Acid | Protecting Group Type | Relative Acid Stability | Typical Cleavage Conditions |
| Asp(OtBu) | tert-butyl ester | Less Stable | Readily cleaved with 95% TFA within 1-2 hours. |
| Glu(OtBu) | tert-butyl ester | Less Stable | Similar to Asp(OtBu), cleavage is efficient. |
| Ser(tBu) | tert-butyl ether | More Stable | More resistant to acidolysis than esters; requires full cleavage time. |
| Thr(tBu) | tert-butyl ether | More Stable | Similar to Ser(tBu), more resistant than esters. |
| Cys(tBu) | tert-butyl thioether | Very Stable | Not reliably cleaved by standard TFA cocktails; requires harsher, specific conditions. |
The Orthogonal Fmoc/tBu Strategy in SPPS: A Workflow
The Fmoc/tBu strategy is the foundation of automated and manual SPPS. A typical synthesis cycle for adding one amino acid involves the selective removal of the temporary Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. The permanent tBu-based side-chain protecting groups remain unaffected throughout these iterative cycles.
Caption: Workflow of the orthogonal Fmoc/tBu strategy in SPPS.
Experimental Protocols
Protocol 1: General Fmoc Protection of an Amino Acid
-
Dissolve: Dissolve the amino acid in a 10% sodium carbonate solution in water.
-
Add Reagent: Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
React: Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Workup: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Extract: Extract the product with ethyl acetate.
-
Isolate: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.
Protocol 2: Standard Fmoc Deprotection in SPPS
-
Swell Resin: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF solvent.
-
Deprotect: Add a solution of 20% piperidine in DMF to the resin. Agitate for an initial 3-5 minutes.
-
Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal.
-
Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct. The resin is now ready for the next coupling step.
Protocol 3: General OtBu Protection of a Carboxylic Acid Side Chain
This protocol is for illustrative purposes; typically, pre-protected Fmoc-amino acids are purchased commercially.
-
Suspend: Suspend the Nα-protected amino acid (e.g., Boc-Asp-OH) in dichloromethane (DCM).
-
Add Reagents: Add an excess of liquid isobutylene and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Seal and React: Seal the reaction vessel tightly and stir at room temperature for 24-48 hours.
-
Workup: Carefully vent the vessel. Neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract and Isolate: Extract the product with an organic solvent, dry, and purify by chromatography to obtain the OtBu-protected amino acid.
Protocol 4: Final Cleavage and OtBu Deprotection in SPPS
-
Prepare Resin: After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare Cocktail: Prepare a fresh cleavage cocktail. A common mixture ("Reagent K") is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition depends on the peptide sequence.
-
Cleave: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
React: Agitate the mixture at room temperature for 2-4 hours.
-
Isolate Peptide: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate: Add the TFA solution dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.
-
Collect and Purify: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
References
The Strategic Imperative of Chirality: A Technical Guide to Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the deliberate incorporation of non-canonical amino acids is a cornerstone of rational design. Among these, D-amino acids, the enantiomeric counterparts to the proteinogenic L-amino acids, offer a powerful toolset for enhancing the therapeutic potential of peptide-based agents. This technical guide delves into the significance of the D-configuration in Fmoc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We will explore its impact on peptide stability and bioactivity, provide detailed experimental protocols for its use, and address the chemical challenges associated with its incorporation, particularly the notorious side reaction of aspartimide formation.
The D-Advantage: Why Chirality Matters
The incorporation of D-amino acids into peptide sequences is a strategic decision aimed at overcoming the inherent limitations of their natural L-counterparts.[1][2] Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and therapeutic efficacy. The introduction of a D-amino acid, such as D-aspartic acid from this compound, confers significant advantages.[1][2]
One of the primary benefits is enhanced enzymatic stability .[1] Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide more resistant to proteolytic degradation and thereby extending its circulation time. This increased stability often translates to improved bioavailability .
Furthermore, the D-configuration can induce specific conformational changes in the peptide backbone, leading to increased structural rigidity . This can be advantageous for improving the binding affinity of the peptide to its target receptor. In some instances, the presence of a D-amino acid is crucial for biological activity, as seen in certain naturally occurring antimicrobial peptides and venom toxins.
Caption: Key advantages of incorporating D-amino acids into peptides.
This compound: A Profile
This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a cornerstone reagent for introducing D-aspartic acid residues in Fmoc-based solid-phase peptide synthesis. Its utility stems from the orthogonal protection strategy it employs:
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino functionality. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
OtBu (tert-Butyl) Group: This acid-labile protecting group safeguards the β-carboxyl group of the aspartic acid side chain. It remains intact during the basic conditions of Fmoc deprotection but is cleaved during the final step of peptide synthesis with a strong acid, such as trifluoroacetic acid (TFA).
This orthogonality is the lynchpin of Fmoc SPPS, allowing for the sequential and controlled elongation of the peptide chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 112883-39-3 |
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.45 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 146-151 °C |
| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |
Experimental Protocol: Incorporation of this compound in Fmoc SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
Workflow:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as DIPEA to activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin extensively and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
The Challenge of Aspartimide Formation
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of an aspartimide intermediate during the repeated piperidine treatments for Fmoc deprotection. This side reaction is particularly prevalent when the amino acid C-terminal to the aspartic acid residue is glycine, asparagine, or serine.
The aspartimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Crucially, the formation of the five-membered aspartimide ring can also lead to racemization at the α-carbon of the aspartic acid, diminishing the chiral purity of the final peptide. These by-products often have similar masses and chromatographic properties to the target peptide, making their separation challenging.
Caption: Mechanism of aspartimide formation and subsequent by-products.
Table 2: Mitigation Strategies for Aspartimide Formation
| Strategy | Description | Key Advantages |
| Alternative Protecting Groups | Use of bulkier or electronically modified side-chain protecting groups such as ODmb (2,4-dimethoxybenzyl) or OBno (benzyloxymethyl). | Highly effective at sterically hindering the cyclization reaction. |
| Dipeptide Building Blocks | Employing pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH where the backbone amide is protected. | Prevents aspartimide formation and reduces racemization risk. |
| Modified Deprotection Conditions | Using additives in the piperidine solution (e.g., formic acid) or employing alternative, less nucleophilic bases like DBU. | Can suppress the side reaction with standard building blocks. |
Conclusion
This compound is an invaluable reagent for the synthesis of peptides with enhanced therapeutic properties. The incorporation of its D-configuration can significantly improve a peptide's stability, bioavailability, and biological activity. While its use in standard Fmoc SPPS is straightforward, researchers and drug developers must be cognizant of the potential for aspartimide formation, a side reaction that can compromise the purity and integrity of the final product. By understanding the underlying mechanism of this side reaction and employing appropriate mitigation strategies, such as the use of alternative protecting groups or modified synthesis protocols, the full potential of this compound in designing next-generation peptide therapeutics can be realized.
References
A Technical Guide to N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a pivotal building block in modern peptide synthesis. Its unique structural features enable the controlled and efficient incorporation of D-aspartic acid residues into peptide chains, a critical step in the development of peptide-based therapeutics with enhanced stability and novel biological activities. This guide provides a comprehensive overview of its core features, experimental applications, and quality control considerations.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2][3] The key to its utility lies in the orthogonal protection strategy afforded by the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyl (tBu) ester on the alpha-carboxyl group.[4] The base-labile Fmoc group is readily removed under mild basic conditions, typically with piperidine, while the acid-labile tert-butyl group remains intact, allowing for sequential peptide chain elongation.[4] Conversely, the tert-butyl ester can be cleaved using strong acids during the final deprotection and cleavage from the solid support.
| Property | Value | References |
| CAS Number | 112883-39-3 | |
| Molecular Formula | C23H25NO6 | |
| Molecular Weight | 411.45 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 146-151 °C | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |
| Storage | Store at 2-8°C for long-term stability. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-aspartic acid, can significantly enhance the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic candidates.
Experimental Workflow: Incorporation of this compound in SPPS
The following diagram outlines the typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.
Experimental Protocol: Coupling of this compound
A generalized protocol for the coupling step in SPPS is as follows. Note that specific equivalents and reaction times may need optimization based on the resin, peptide sequence, and scale.
-
Resin Swelling: The solid-support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and deprotection byproducts.
-
Amino Acid Activation and Coupling: In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent such as HCTU or HATU (3-5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours).
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Monitoring and Capping (Optional): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If unreacted amino groups are present, a capping step with a reagent like acetic anhydride can be performed to terminate these chains.
Potential Side Reactions: Aspartimide Formation
A critical consideration when using Fmoc-Asp(OtBu)-OH derivatives is the potential for aspartimide formation. This intramolecular cyclization can occur under the basic conditions of Fmoc deprotection, leading to the formation of a succinimide ring. This can subsequently reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization. Strategies to mitigate aspartimide formation include the use of milder deprotection conditions, such as adding a small amount of formic acid to the piperidine solution, and careful selection of the preceding amino acid in the sequence.
Quality Control Workflow
Ensuring the purity and identity of this compound is crucial for successful peptide synthesis. A typical quality control workflow involves a combination of analytical techniques.
References
The Strategic Application of Fmoc-D-Asp(OtBu)-OH in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a powerful class of molecules, offering high specificity and potency. The synthesis of these complex biomolecules relies on a toolbox of precisely engineered building blocks, among which Fmoc-D-Asp(OtBu)-OH holds a pivotal role. This technical guide delves into the core applications of this compound in drug discovery and development, providing an in-depth analysis of its chemical properties, its utility in solid-phase peptide synthesis (SPPS), and its contribution to the creation of novel therapeutics. Through a comprehensive review of experimental data and protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals navigating the challenges of peptide synthesis.
The Chemical Foundation of this compound in Peptide Synthesis
This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is meticulously designed for the stepwise and controlled assembly of peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group, protecting the α-amino group, is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for its selective removal without affecting the acid-labile tert-butyl (tBu) protecting group on the β-carboxyl side chain of the aspartic acid residue. This orthogonality is fundamental to the success of Fmoc SPPS, enabling the sequential addition of amino acids to the growing peptide chain.
The incorporation of a D-amino acid, in this case, D-aspartic acid, is a key strategy in drug design to enhance the metabolic stability of peptide therapeutics. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids creates peptide bonds that are not recognized by these enzymes, thereby increasing the in vivo half-life of the drug candidate.
Quantitative Insights into the Performance of Aspartic Acid Protecting Groups
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product. This intramolecular cyclization reaction can occur during the piperidine-mediated Fmoc deprotection step and leads to a mixture of α- and β-aspartyl peptides, as well as potential racemization. The choice of the side-chain protecting group for aspartic acid is therefore critical in minimizing this unwanted side reaction. The following table summarizes quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is particularly prone to this side reaction at the Asp-Gly sequence.
| Aspartic Acid Protecting Group | % Aspartimide-Related Byproducts (Xaa = Asn) | % Aspartimide-Related Byproducts (Xaa = Arg) | % D-Asp Isomer Content (Xaa = Asn) |
| Fmoc-Asp(OtBu)-OH | 48.7 | 36.3 | 12.1 |
| Fmoc-Asp(OMpe)-OH | 11.2 | 8.8 | 3.0 |
| Fmoc-Asp(OBno)-OH | 0.8 | 0.6 | 0.4 |
Data sourced from comparative studies on the scorpion toxin II model peptide.[1]
The data clearly demonstrates that while Fmoc-Asp(OtBu)-OH is a standard and cost-effective choice, bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) offer significantly improved suppression of aspartimide formation and racemization, albeit at a higher cost.[2] For sequences not prone to aspartimide formation, Fmoc-Asp(OtBu)-OH remains a viable and economical option.
Experimental Protocols: A Practical Guide
The successful incorporation of this compound into a peptide sequence requires meticulous attention to experimental detail. Below are representative protocols for key stages of the synthesis.
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a general cycle for the addition of a single amino acid using Fmoc chemistry.
Detailed Methodology:
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in DMF for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes.[3]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.
-
Coupling: The this compound (typically 2-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) in DMF for a few minutes before being added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.
-
Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol for Minimizing Aspartimide Formation
For sequences prone to aspartimide formation, modifications to the standard protocol are necessary.
Methodology:
-
Use of Bulky Protecting Groups: As indicated in the quantitative data table, employing Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH in place of Fmoc-Asp(OtBu)-OH can significantly reduce side product formation.
-
Modified Deprotection Conditions: Adding a weak acid, such as 0.1 M HOBt or formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation by reducing the basicity of the microenvironment.
-
Lower Temperature: Performing the deprotection step at a reduced temperature can also slow down the rate of aspartimide formation.
Final Cleavage and Purification
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.
Methodology:
-
Resin Washing and Drying: The fully assembled peptidyl-resin is washed with a solvent like dichloromethane (DCM) and dried under vacuum.
-
Cleavage: The resin is treated with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) containing a scavenger mixture to quench reactive cationic species generated during deprotection. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Purification: The crude peptide is purified to the desired level of homogeneity, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Role of D-Aspartic Acid in Drug Discovery: A Signaling Perspective
The inclusion of D-aspartic acid in peptide drug candidates is not only a strategy for enhancing metabolic stability but can also be leveraged for its inherent biological activity. D-aspartic acid is an endogenous neurotransmitter and neuromodulator, primarily acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
Dysregulation of the D-aspartate/NMDA receptor signaling pathway has been implicated in various neurological and psychiatric disorders, making it a promising target for therapeutic intervention. Peptide drugs incorporating D-aspartic acid can be designed to modulate this pathway, offering potential treatments for conditions such as schizophrenia, depression, and neurodegenerative diseases. Furthermore, D-aspartate has been shown to play a role in hormone regulation and neurogenesis, expanding the potential therapeutic applications of D-aspartic acid-containing peptides.
Logical Relationships in Peptide Drug Development
The development of a peptide therapeutic is a multi-stage process with intricate logical relationships between each phase. The successful synthesis of a D-aspartic acid-containing peptide is a critical early step that enables downstream preclinical and clinical evaluation.
Conclusion
This compound is an indispensable tool in the arsenal of the modern peptide chemist and drug developer. Its strategic use enables the synthesis of peptide-based therapeutics with enhanced metabolic stability and potentially novel biological activities. While challenges such as aspartimide formation persist, a thorough understanding of the underlying chemistry and the application of optimized protocols can lead to the successful and efficient production of high-purity D-aspartic acid-containing peptides. As the field of peptide therapeutics continues to expand, the judicious application of building blocks like this compound will undoubtedly pave the way for the discovery and development of the next generation of innovative medicines.
References
An In-depth Technical Guide on the Use of Fmoc-D-Asp(OtBu)-OH for Incorporating Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of D-Amino Acids in Peptide Therapeutics
In the realm of peptide-based drug design, overcoming inherent limitations such as poor stability and rapid in vivo degradation is paramount. Nature predominantly utilizes L-amino acids, making synthetic peptides composed of these enantiomers susceptible to rapid proteolysis by endogenous enzymes.[1][2] A powerful strategy to circumvent this is the incorporation of unnatural amino acids, particularly D-enantiomers. D-amino acids, being the mirror images of their natural counterparts, disrupt the stereospecific recognition by proteases, rendering peptide bonds resistant to cleavage.[2] This fundamental principle significantly enhances the peptide's half-life and bioavailability, making it a cornerstone of modern therapeutic peptide development.[1][3]
Fmoc-D-Asp(OtBu)-OH is a critical reagent in this advanced synthetic approach. It is a derivative of D-aspartic acid where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by an acid-labile tert-Butyl (OtBu) group. This orthogonal protection scheme is the foundation of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains with enhanced stability and unique biological activities. This guide provides a comprehensive overview of the properties, synthetic protocols, and applications of this compound.
Properties and Specifications of this compound
This compound is a white to beige crystalline powder utilized as a fundamental building block in SPPS. Its precise chemical characteristics are essential for successful and reproducible peptide synthesis.
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid 4-tert-butyl ester | |
| Molecular Formula | C₂₃H₂₅NO₆ | |
| Molecular Weight | 411.45 g/mol | |
| CAS Number | 112883-39-3 | |
| Appearance | White to beige powder or crystals | |
| Melting Point | 146-151 °C | |
| Purity (Assay) | ≥98% | |
| Functional Groups | Fmoc (N-terminus), OtBu (Side-chain) |
Methodologies: Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a growing peptide chain follows the standard, cyclical process of Fmoc-SPPS. The workflow is characterized by the sequential removal of the N-terminal Fmoc group, followed by the coupling of the next amino acid.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key steps involved in incorporating this compound.
Protocol 1: N-terminal Fmoc Group Deprotection
-
Swell the peptide-resin in Dimethylformamide (DMF) for at least 1 hour.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) and Isopropanol (IPA) (2-3 times) to remove all traces of piperidine.
Protocol 2: Coupling of this compound Activation with HBTU/HATU
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to act as a base.
-
Allow the mixture to pre-activate for 3-8 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Coupling completion can be monitored using a colorimetric test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin extensively with DMF.
Protocol 3: Final Cleavage and Side-Chain Deprotection
-
After the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For peptides containing the OtBu-protected D-Asp, a standard and effective cocktail is TFA/H₂O/TIPS (95:2.5:2.5 v/v/v). Thiol scavengers like EDT may be added if cysteine is present.
-
Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature. This step removes the OtBu side-chain protecting group and cleaves the peptide from the resin.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Performance
The incorporation of D-amino acids can influence coupling efficiency and potential side reactions. One of the most significant side reactions associated with aspartic acid residues during Fmoc-SPPS is aspartimide formation, which is promoted by the basic conditions of Fmoc deprotection. This can lead to a mixture of by-products that are difficult to separate from the target peptide.
| Parameter | Observation | Significance | Reference |
| Aspartimide Formation | The Asp(OtBu) residue is known to be susceptible to base-catalyzed aspartimide formation, especially in Asp-Gly or Asp-Asn sequences. | This side reaction can lead to epimerization and the formation of β-aspartyl peptides, reducing the final yield and purity of the target peptide. | |
| Suppression Strategies | Adding an acidic modifier (e.g., 0.1 M HOBt or formic acid) to the 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation. | Improves the purity of the crude peptide and simplifies purification. | |
| Coupling Efficiency | Standard uronium/aminium salt activators like HBTU, HATU, and TBTU are highly effective for coupling this compound. | Ensures high coupling yields, which is critical for the synthesis of long peptides. | |
| Crude Peptide Purity | Using optimized deprotection conditions can increase the target peptide content in the crude product by up to 25% compared to standard methods. | Higher crude purity reduces the burden on downstream purification steps, saving time and resources. |
Applications and Strategic Advantages
The primary advantage of incorporating D-amino acids like D-Asp is the dramatic increase in peptide stability against enzymatic degradation.
This enhanced stability is critical for the development of peptide-based drugs that require a longer duration of action in the body. Beyond stability, the inclusion of D-amino acids can:
-
Modulate Biological Activity: D-peptides can exhibit unique biological activities, including higher binding affinities for certain receptors or novel antimicrobial properties, compared to their L-counterparts.
-
Induce Specific Conformations: The altered stereochemistry can constrain the peptide backbone, forcing it into specific secondary structures that may be more favorable for target binding.
-
Serve as Research Tools: Peptides containing D-amino acids are invaluable as research tools to probe biological systems without the complication of rapid degradation.
Conclusion
This compound is an indispensable tool for the synthesis of advanced peptides with tailored properties. Its orthogonal protecting groups are perfectly suited for the widely adopted Fmoc-SPPS methodology. By enabling the strategic incorporation of D-aspartic acid, this reagent allows researchers and drug developers to overcome the fundamental challenge of proteolytic instability, thereby unlocking the full therapeutic potential of peptide-based agents. A thorough understanding of the associated protocols and potential side reactions, such as aspartimide formation, is crucial for leveraging this building block to its fullest advantage, leading to the successful synthesis of next-generation peptide therapeutics.
References
Methodological & Application
Standard Protocol for Using Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OtBu)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of D-aspartic acid residues into a peptide sequence.[1] The incorporation of D-amino acids can significantly enhance the proteolytic stability and modulate the biological activity of synthetic peptides, making them more viable as therapeutic agents.[1] The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the tert-butyl (OtBu) ester protects the β-carboxyl group of the aspartic acid side chain and is cleaved under strong acidic conditions, typically during the final cleavage from the resin.[1][2] This orthogonal protection scheme is a cornerstone of Fmoc-based SPPS.[1]
A primary challenge associated with the use of Fmoc-Asp(OtBu)-OH, including its D-enantiomer, is the base-catalyzed formation of aspartimide, a cyclic succinimide derivative. This side reaction can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the overall yield of the target peptide. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.
These application notes provide a detailed protocol for the use of this compound in SPPS, with a focus on strategies to minimize aspartimide formation and optimize peptide purity and yield.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid plays a critical role in minimizing aspartimide formation. Bulkier protecting groups can sterically hinder the intramolecular cyclization.
| Protecting Group | Structure | % Desired Peptide (after prolonged base treatment) | % Aspartimide Formed | % D-Asp Formed | Reference |
| OtBu (tert-Butyl) | -C(CH₃)₃ | 5.0 | 90.0 | 18.0 | |
| OMpe (3-methylpent-3-yl) | 36.0 | 59.0 | 10.0 | ||
| OBno (5-n-butyl-5-nonyl) | 90.0 | 5.0 | 1.0 |
Data from a study on the model peptide VKDGYI, which is highly prone to aspartimide formation, after prolonged treatment with 20% piperidine in DMF.
Table 2: Effect of Modified Fmoc Deprotection Conditions on Aspartimide Formation
Modifying the deprotection conditions is a common strategy to suppress aspartimide formation.
| Deprotection Reagent | Conditions | Effect on Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Standard Condition | High (sequence dependent) | |
| 20% Piperidine / 0.1 M HOBt in DMF | Addition of weak acid | Significantly reduced | |
| 20% Piperidine / 0.1 M Formic Acid in DMF | Addition of weak acid | Effective reduction | |
| 5% Piperazine in DMF | Weaker base | Reduced compared to piperidine | |
| Dipropylamine (DPA) | Weaker base | Reduced, especially at elevated temperatures |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
This protocol describes a modified deprotection step to reduce the risk of aspartimide formation.
Materials:
-
Peptide-resin with a terminal Fmoc-protected amino acid
-
Piperidine
-
Hydroxybenzotriazole (HOBt) or Formic Acid
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M. Alternatively, a solution of 20% piperidine in DMF containing 0.1 M formic acid can be used.
-
Resin Swelling: Ensure the peptide-resin is well-swelled in DMF.
-
Fmoc Deprotection: Drain the DMF from the resin and add the modified deprotection solution.
-
Reaction: Gently agitate the resin for 10-20 minutes. A two-step deprotection (e.g., 2 x 10 minutes) can also be employed.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times for 1 minute each) to remove all traces of piperidine and byproducts.
-
Proceed to Coupling: The resin is now ready for the next coupling step as described in Protocol 1.
Protocol 3: Cleavage and Final Deprotection
This protocol outlines the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIS, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail: A standard cleavage cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue during SPPS.
References
Application Notes and Protocols: Fmoc-D-Asp(OtBu)-OH Coupling Methods in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of D-aspartic acid into peptide sequences. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is essential to prevent side reactions during peptide elongation. However, the coupling of aspartic acid residues, including this compound, is notoriously susceptible to a significant side reaction known as aspartimide formation.[1][2] This side reaction can lead to the formation of impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. This document provides detailed application notes, comparative data on various coupling methods, and step-by-step experimental protocols to guide researchers in the efficient and high-fidelity incorporation of this compound in SPPS.
The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at the aspartic acid residue.[1] The backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This aspartimide intermediate is prone to racemization and can be subsequently hydrolyzed to yield a mixture of α- and β-aspartyl peptides, as well as their corresponding D/L epimers.[2] The formation of these by-products is a major concern in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, which are especially prone to this side reaction.
Factors that promote aspartimide formation include:
-
Prolonged exposure to basic conditions: The piperidine used for Fmoc deprotection is a primary culprit.
-
Elevated temperatures: Microwave-assisted or high-temperature synthesis protocols can accelerate aspartimide formation.
-
Choice of coupling reagents and base: Strong activating agents and certain bases can increase the risk.
-
Peptide sequence: The residue following the aspartic acid plays a significant role in the rate of aspartimide formation.
Data Presentation: Comparison of Coupling Methods
The selection of an appropriate coupling method is paramount to minimizing aspartimide formation and ensuring high coupling efficiency. The following table summarizes common coupling reagents used for this compound and their key characteristics.
Table 1: Quantitative Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | Advantages | Disadvantages |
| HBTU | HOBt | DIPEA | 30-60 min | Fast and efficient. | Higher risk of aspartimide formation. |
| HATU | HOAt | DIPEA/Collidine | 30-60 min | High coupling efficiency, reduced racemization. | Higher cost compared to HBTU. |
| DIC | HOBt/OxymaPure | N/A | 1-4 hours | Cost-effective, lower risk of aspartimide formation. | Slower reaction times, formation of insoluble DCU byproduct. |
| PyBOP | N/A | DIPEA | 30-90 min | High coupling efficiency. | Can be less effective for sterically hindered couplings. |
Table 2: Impact of Asp Side-Chain Protecting Group on Aspartimide Formation
| Aspartic Acid Derivative | Aspartimide Formation (% per cycle in Asp-Gly sequence) | Reference |
| Fmoc-Asp(OtBu)-OH | ~0.5% | |
| Fmoc-Asp(OMpe)-OH | Significantly reduced compared to OtBu | |
| Fmoc-Asp(OBno)-OH | Almost undetectable |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using various common reagents. These protocols can be adapted for both manual and automated SPPS.
Protocol 1: HBTU/HOBt Mediated Coupling
This is a standard and rapid coupling method suitable for many sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Pre-activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the reaction mixture for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recoupling may be necessary.
Protocol 2: HATU/HOAt Mediated Coupling
This method is recommended for difficult couplings or when suppression of racemization is critical.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA or 2,4,6-Collidine (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine and mix for 1-2 minutes to pre-activate.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing and Monitoring: Wash the resin with DMF and perform a Kaiser test as described in Protocol 1.
Protocol 3: DIC/HOBt Mediated Coupling
This method is often used to minimize aspartimide formation, particularly in sensitive sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (5 equivalents)
-
DIC (5.5 equivalents)
-
HOBt (5.5 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (optional)
Procedure:
-
Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.
-
Coupling: Suspend the resin in DCM or DMF. In a separate vessel, dissolve this compound and HOBt in DMF. Add this solution to the resin suspension, followed by the addition of DIC.
-
Agitate the mixture at room temperature. Monitor the reaction using the ninhydrin test. The reaction may take 1-4 hours to complete.
-
Washing: Once the reaction is complete (negative ninhydrin test), filter and wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct.
Mandatory Visualizations
Caption: Standard workflow for this compound coupling in SPPS.
References
Application Notes and Protocols for the Activation of Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of appropriate activation reagents for Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). Detailed protocols and comparative data are presented to facilitate efficient and high-purity peptide synthesis.
Introduction
This compound is a critical building block in the synthesis of peptides containing D-aspartic acid. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is labile to strong acids, such as trifluoroacetic acid (TFA), and is compatible with the Fmoc/tBu orthogonal protection strategy.[1] Proper activation of the carboxylic acid is paramount for efficient peptide bond formation. However, the activation of aspartic acid residues is often associated with a significant side reaction: aspartimide formation. This side reaction can lead to a mixture of final products, including the desired α-peptide, the undesired β-peptide, and piperidide adducts, complicating purification and reducing overall yield.[1][2]
Recommended Activation Reagents
The choice of activation reagent significantly impacts coupling efficiency, reaction kinetics, and the propensity for side reactions. Uronium/aminium salt-based reagents are highly recommended for the activation of this compound due to their high reactivity and ability to suppress racemization.[3][4]
Key Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for challenging couplings. It forms a highly reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of epimerization compared to HBTU.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and cost-effective coupling reagent. While effective, it is generally less reactive than HATU and may lead to a higher risk of side reactions in difficult sequences.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers coupling efficiency comparable to HATU in many cases and is more cost-effective.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classical and economical choice for peptide coupling. HOBt acts as an additive to suppress racemization and improve coupling efficiency.
Quantitative Data Summary
The following table summarizes the performance of common activation reagents. While specific yields for this compound coupling are sequence-dependent, this table provides a general comparison based on literature data for challenging couplings.
| Activation Reagent | Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Relative Purity | Reported Side Reactions |
| HATU | 3-5 / 3-5 / 6-10 | 1-2 hours | Very High | Low risk of epimerization. |
| HBTU | 3-5 / 3-5 / 6-10 | 1-2 hours | High | Higher risk of epimerization than HATU. |
| HCTU | 3-5 / 3-5 / 6-10 | 1-2 hours | High | Generally lower than HATU for difficult couplings. |
| DIC/HOBt | 3 / 3 / - | 2-4 hours | Good | Potential for N-acylurea formation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes the manual coupling of this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Visualizing the Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for coupling this compound.
Mechanism of Activation
The uronium salt HATU activates the carboxylic acid of this compound by forming a highly reactive OAt-active ester. This ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the peptide bond.
Visualizing the Activation Pathway
References
Application Note: Fmoc Deprotection of Fmoc-D-Asp(OtBu)-OH using Piperidine
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and solid-phase peptide synthesis (SPPS).
Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild, non-acidic conditions.[1] The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This process exposes the N-terminal amine of the growing peptide chain, allowing for the coupling of the next amino acid.
This application note provides a detailed protocol for the Fmoc deprotection of Fmoc-D-Asp(OtBu)-OH, a common aspartic acid derivative used in SPPS. It also addresses the primary side reaction associated with this residue—aspartimide formation—and outlines methods for its mitigation, monitoring, and troubleshooting.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[4][5] The process involves two key steps:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring system.
-
Elimination and Scavenging: This abstraction leads to a β-elimination reaction, releasing the free N-terminal amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). The excess piperidine in the reaction mixture then acts as a nucleophile, scavenging the DBF to form a stable and inert DBF-piperidine adduct. This scavenging step is crucial to prevent the DBF from reacting with the newly deprotected amine, which would terminate the peptide chain.
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Potential Side Reaction: Aspartimide Formation
When deprotecting Fmoc-Asp(OtBu)-OH, a significant side reaction is the formation of a cyclic succinimide derivative, known as aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue under basic conditions. The resulting aspartimide can subsequently undergo nucleophilic ring-opening by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products, which are often difficult to separate from the target peptide.
The risk of aspartimide formation is sequence-dependent and is significantly higher in Asp-Gly or Asp-Ser sequences. The use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze this side reaction even more effectively than piperidine.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.
-
Resin Preparation : Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel. Drain the solvent.
-
Initial Deprotection : Add the deprotection solution (20% v/v piperidine in DMF) to the resin, ensuring the resin is fully covered (approx. 10 mL per gram of resin). Agitate gently for 5-10 minutes at room temperature.
-
Final Deprotection : Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.
Protocol 2: Monitoring Deprotection Completion (Kaiser Test)
The Kaiser test is a colorimetric method to detect the presence of free primary amines. A positive result indicates successful Fmoc removal.
-
Sample Preparation : After the final DMF wash (from Protocol 1, Step 4), take a small sample of resin beads (a few milligrams).
-
Washing : Place the beads in a small glass test tube and wash them with ethanol to remove residual DMF.
-
Reagent Addition : Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating : Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation :
-
Positive (Deprotection Complete): The beads and/or solution turn a deep blue or purple.
-
Negative (Incomplete Deprotection): The beads and solution remain yellow or colorless. In this case, the deprotection step (Protocol 1) should be repeated.
-
Note: The Kaiser test is not reliable for N-terminal proline, which gives a brownish-red color.
Data Presentation
The following tables summarize key quantitative parameters for the Fmoc deprotection of this compound.
Table 1: Standard Fmoc Deprotection Protocol Parameters
| Parameter | Value/Condition | Rationale & Notes | Citation |
| Reagent | Piperidine | A secondary amine that acts as a base and a nucleophilic scavenger for DBF. | |
| Concentration | 20% (v/v) in DMF | Standard concentration providing a balance of efficiency and reagent usage. | |
| Reaction Time | 5-10 min, then 15-20 min | A two-step process ensures complete removal, especially for difficult sequences. | |
| Temperature | Room Temperature | Mild conditions are sufficient and prevent exacerbation of side reactions. | |
| Solvent | DMF (N,N-Dimethylformamide) | A polar aprotic solvent that effectively solvates the peptide-resin. | |
| Monitoring | Kaiser Test / UV (301 nm) | Qualitative (Kaiser) or quantitative (UV) check for free amines. UV monitoring tracks the release of the DBF-adduct. |
Table 2: Strategies and Reagents to Mitigate Aspartimide Formation
| Strategy | Reagent/Condition | Mechanism of Action | Citation |
| Standard Deprotection | 20% Piperidine in DMF | Baseline condition. Prone to aspartimide formation, especially in sensitive sequences. | |
| Acidic Additive | 20% Piperidine + 0.1 M HOBt or 1% Formic Acid in DMF | The acidic additive protonates the piperidine, reducing the basicity of the solution and thereby suppressing the base-catalyzed aspartimide formation. | |
| Alternative Base | 5% Piperazine + 2% DBU in DMF | Piperazine is a less nucleophilic base. DBU accelerates Fmoc removal, while piperazine scavenges DBF. Can reduce piperidide formation but may still cause aspartimide. | |
| Bulky Side-Chain Protection | Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH instead of OtBu | Sterically bulkier side-chain protecting groups hinder the intramolecular cyclization required for aspartimide formation. |
Experimental Workflow Visualization
The following diagram illustrates the cyclical workflow of a single amino acid addition in SPPS, highlighting the deprotection step.
Caption: Experimental workflow for the Fmoc deprotection cycle in SPPS.
Troubleshooting
-
Incomplete Deprotection (Negative Kaiser Test): This can be caused by peptide aggregation, where secondary structures block reagent access to the N-terminus.
-
Solution: Repeat the deprotection step. Consider extending the deprotection time or using a stronger deprotection solution (e.g., containing DBU, but be mindful of increased aspartimide risk).
-
-
High Levels of Aspartimide Formation: Detected by HPLC/MS analysis of the crude peptide.
-
Solution: For known problematic sequences (e.g., Asp-Gly), switch to a modified deprotection cocktail containing an acidic additive like HOBt or formic acid (see Table 2). Alternatively, use an Asp derivative with a bulkier side-chain protecting group.
-
Conclusion
The deprotection of this compound with piperidine is a fundamental and routine step in SPPS. While the standard protocol using 20% piperidine in DMF is highly effective, professionals must be vigilant about the potential for aspartimide formation, a side reaction that can compromise the purity and yield of the final peptide. By understanding the underlying mechanism, employing careful monitoring techniques like the Kaiser test, and utilizing modified protocols with acidic additives for sensitive sequences, researchers can successfully and efficiently incorporate aspartic acid residues into their target peptides.
References
Application Note & Protocol: Enhancing Peptide Enzymatic Stability with Fmoc-D-Asp(OtBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction Peptides represent a promising class of therapeutics; however, their clinical application is often hindered by a short half-life due to rapid degradation by endogenous proteases.[1][2] A primary strategy to overcome this limitation is the incorporation of non-natural D-amino acids into the peptide sequence. D-amino acids, being enantiomers of the naturally occurring L-amino acids, possess unique stereochemical properties that render peptide bonds resistant to cleavage by most endogenous proteases.[2] This application note provides a comprehensive overview and detailed protocols for the synthesis of enzymatically stable peptides using Fmoc-D-Asp(OtBu)-OH, a key building block in modern solid-phase peptide synthesis (SPPS).
Mechanism of Enhanced Stability The enzymatic stability conferred by D-amino acids stems from stereochemical hindrance. Proteases have highly specific active sites evolved to recognize and bind L-amino acid residues. When a D-amino acid is present at or near a cleavage site, the altered stereochemistry of the side chain and the peptide backbone prevents the peptide from docking correctly into the enzyme's catalytic triad.[1][3] This poor binding affinity results in the formation of an inactive enzyme-peptide complex, thereby inhibiting proteolytic cleavage and significantly extending the peptide's half-life in a biological environment.
Caption: Mechanism of D-amino acid-mediated protease resistance.
Application Data: Stability of D-Amino Acid Substituted Peptides
The incorporation of D-amino acids significantly enhances peptide stability in the presence of proteolytic enzymes. Studies on MUC2 mucin-derived peptides, where L-amino acids at the N- and C-termini were systematically replaced with their D-enantiomers, demonstrate this effect. The data clearly show that peptides with D-amino acid substitutions exhibit substantially higher resistance to degradation in both human serum and lysosomal preparations compared to their all-L counterparts.
| Peptide Sequence¹ | Substitution | % Intact Peptide (Human Serum, 24h) | % Intact Peptide (Lysosomal Prep, 4h) |
| TPTPTGTQTPT | All L-amino acid | 15% | 0% |
| t PTPTGTQTPT | D-Thr at N-terminus | 50% | 20% |
| TPTPTGTQTpt | D-Pro, D-Thr at C-terminus | 75% | 60% |
| tp TPTGTQtpt | D-amino acids at both termini² | >95% | >90% |
¹ Lowercase letters denote D-amino acids. The core epitope sequence (PTGTQ) remains as L-amino acids to maintain antibody recognition. ² The peptide tpTPTGTQtpt showed high resistance against proteolytic degradation.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and stability analysis of peptides incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu strategy for assembling a peptide containing a D-aspartic acid residue on a resin support.
Workflow Overview
Caption: General workflow for peptide synthesis using this compound.
Materials:
-
Resin (e.g., Rink Amide, Wang)
-
Fmoc-protected L-amino acids
-
This compound
-
Coupling Reagent: HBTU/HATU
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Purification System: Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and add a fresh portion of 20% piperidine solution. Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-120 minutes.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound: Repeat steps 2 and 3 using this compound as the amino acid to be coupled.
-
Note on Side Reactions: The Asp(OtBu) residue can be susceptible to aspartimide formation under basic conditions (piperidine treatment). To minimize this, use shorter deprotection times or add a small amount of acid like formic acid to the piperidine solution.
-
-
Chain Elongation: Continue to couple the remaining amino acids by repeating steps 2 and 3 until the desired sequence is assembled.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the OtBu group from D-Asp.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative RP-HPLC.
-
Analyze the purified fractions by analytical RP-HPLC and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol is used to compare the stability of the synthesized D-Asp-containing peptide against its all-L-amino acid counterpart.
Materials:
-
Purified L-peptide and D-Asp-peptide
-
Proteolytic enzyme solution (e.g., Trypsin, Chymotrypsin, Proteinase K, or Human Serum)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
RP-HPLC system for analysis
Procedure:
-
Peptide Preparation: Prepare stock solutions of both the L- and D-Asp-containing peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add a defined volume of peptide stock solution (e.g., 100 µL).
-
Initiate the degradation by adding the enzyme solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 20 µL) from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TFA). This stops the enzyme and precipitates proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject the samples onto an analytical RP-HPLC system.
-
Run a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from the T=0 sample.
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to compare the stability of the L- and D-Asp-peptides.
-
Conclusion The strategic incorporation of this compound via standard SPPS is a robust and effective method for developing peptides with significantly enhanced resistance to enzymatic degradation. The provided protocols offer a reliable foundation for researchers to synthesize, purify, and evaluate these stabilized peptides. This approach is invaluable in the field of drug discovery, enabling the transformation of biologically active but unstable peptides into viable therapeutic candidates with improved pharmacokinetic profiles.
References
Application of Fmoc-D-Asp(OtBu)-OH in the Synthesis of Neuroactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OtBu)-OH, an N-terminally protected D-aspartic acid derivative, is a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel neuroactive compounds. The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences can confer unique pharmacological properties, including enhanced resistance to enzymatic degradation and altered receptor binding affinities. This is particularly relevant in neuroscience research, where peptide-based therapeutics are being explored for their potential to modulate neuronal signaling pathways with high specificity.
D-Aspartic acid itself is an endogenous amino acid found in nervous and neuroendocrine tissues, where it plays a significant role as a signaling molecule.[1][2] It is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] Consequently, synthetic peptides and peptidomimetics containing D-aspartic acid are of great interest for developing modulators of NMDA receptor activity, which are implicated in a range of neurological and psychiatric disorders.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of neuroactive compounds, with a focus on peptides targeting the NMDA receptor.
Signaling Pathways of D-Aspartate and the NMDA Receptor
D-Aspartate exerts its neuroactive effects primarily through the NMDA receptor, a ligand-gated ion channel that is crucial for excitatory neurotransmission in the central nervous system. The activation of the NMDA receptor is a complex process that requires the binding of both glutamate (or an agonist like D-aspartate) and a co-agonist, typically glycine or D-serine. Upon binding of these ligands and concurrent depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing an influx of calcium ions (Ca2+). This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events that are fundamental to synaptic plasticity.
Application: Synthesis of Neuroactive Peptides
This compound is a key reagent in the solid-phase synthesis of various neuroactive peptides, including analogs of conantokins. Conantokins are a class of peptides isolated from the venom of cone snails that act as antagonists of the NMDA receptor.[4] The synthesis of these and other D-aspartic acid-containing peptides typically follows the standard Fmoc/tBu strategy.
General Workflow for Fmoc-SPPS of a D-Aspartate Containing Neuroactive Peptide
The synthesis of a neuroactive peptide containing a D-aspartic acid residue using this compound on a solid support involves a cyclical process of deprotection, coupling, and washing steps.
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a hypothetical neuroactive decapeptide containing a D-aspartic acid residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For the incorporation of this compound, the same procedure is followed.
-
-
Washing: Wash the resin with DMF (3 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) followed by washing (step 3).
-
Cleavage and Side-Chain Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:2.5:2.5:1) for 2-3 hours at room temperature. The OtBu protecting group on the D-aspartic acid side chain is removed during this step.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using liquid chromatography-mass spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the synthesis of a D-aspartate containing neuroactive peptide using the protocol described above. The actual values will vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Purity | 60-85% | RP-HPLC |
| Final Peptide Purity | >95% | RP-HPLC |
| Overall Yield | 10-30% | Based on initial resin loading |
| Observed Molecular Weight | Matches theoretical value | LC-MS or MALDI-TOF |
Troubleshooting and Considerations
A common side reaction when using Fmoc-Asp(OtBu)-OH is the formation of aspartimide, especially in sequences containing Asp-Gly or Asp-Ser motifs.[5] This can lead to the formation of β-aspartyl peptides and racemization. To minimize aspartimide formation:
-
Use optimized coupling reagents: Coupling reagents like DIC/OxymaPure are generally preferred over carbodiimides alone.
-
Minimize piperidine exposure: Use shorter deprotection times or lower concentrations of piperidine if compatible with complete Fmoc removal. The addition of a small amount of a weak acid to the piperidine solution has also been shown to suppress aspartimide formation.
-
Consider alternative protecting groups: For particularly problematic sequences, alternative side-chain protecting groups for aspartic acid, such as OMpe or ODmb, may be employed.
Conclusion
This compound is an essential tool for the synthesis of neuroactive peptides, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates targeting neurological disorders. A thorough understanding of the principles of Fmoc-SPPS, coupled with careful optimization of reaction conditions to mitigate potential side reactions, is crucial for the successful synthesis of high-purity D-aspartic acid-containing peptides. The protocols and guidelines presented here provide a solid foundation for researchers embarking on the synthesis of these promising neuroactive compounds.
References
- 1. Synthesis, accumulation, and release of D-aspartate in the Aplysia californica central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic analogues of conantokin-G: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Asp(OtBu)-OH in the Synthesis of Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based therapeutics and chemical biology, the precise control over peptide conformation is a paramount objective. Conformationally constrained peptides often exhibit enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their flexible linear counterparts.[1][2] The incorporation of non-natural amino acids, such as D-amino acids, is a powerful strategy to induce specific secondary structures and confer resistance to enzymatic degradation.[3][4] Fmoc-D-Asp(OtBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for achieving these goals. The D-configuration of the alpha-carbon introduces a significant conformational constraint, while the orthogonally protected side chain, featuring a tert-butyl (OtBu) ester, allows for selective deprotection strategies crucial for creating cyclic peptides and other complex architectures.[5]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of conformationally constrained peptides. We will delve into the rationale behind its use, present quantitative data on synthesis outcomes, and provide detailed experimental protocols for its successful incorporation and subsequent manipulation.
Advantages of Incorporating this compound
The use of this compound in peptide synthesis offers several distinct advantages:
-
Induction of Conformational Constraints: The D-amino acid configuration disrupts the natural propensity of peptides to form right-handed alpha-helices and other common secondary structures found in L-peptides, often promoting the formation of specific turns or stabilizing unique folded structures.
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are chiral enzymes that primarily recognize L-amino acid residues. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Versatility in Peptide Design: The aspartic acid side chain provides a handle for further modification or for creating cyclic peptides through side-chain to side-chain or side-chain to terminus lactam bridge formation.
-
Orthogonal Protection Scheme: The Fmoc group on the alpha-amino group is base-labile (typically removed with piperidine), while the OtBu group on the side-chain carboxyl group is acid-labile (removed with trifluoroacetic acid, TFA). This orthogonality is fundamental to modern SPPS.
Challenges and Mitigation Strategies: Aspartimide Formation
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH, including its D-enantiomer, is the formation of a cyclic aspartimide intermediate during the repetitive piperidine treatments for Fmoc deprotection. This side reaction can lead to a mixture of unwanted byproducts, including the desired α-peptide, the rearranged β-peptide, and racemized products, which can be difficult to separate and can compromise the biological activity of the final peptide.
Strategies to Minimize Aspartimide Formation:
-
Use of Bulky Protecting Groups: Employing aspartic acid derivatives with bulkier side-chain protecting groups, such as 3-methyl-pent-3-yl ester (OMpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the cyclization reaction.
-
Modified Deprotection Conditions: Adding a small amount of a weak acid like formic acid to the piperidine deprotection solution has been shown to suppress aspartimide formation. Alternatively, using a less nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) in lower concentrations can be beneficial, though optimization is required.
-
Backbone Protection: Utilizing dipeptide building blocks where the amide bond C-terminal to the aspartic acid is protected, for example with a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent aspartimide formation.
Data Presentation
The following tables summarize quantitative data related to the synthesis of peptides containing aspartic acid derivatives, highlighting the impact of different strategies on yield, purity, and the suppression of aspartimide formation.
Table 1: Comparison of Crude Peptide Purity and Yield in the Synthesis of a Model Peptide
| Aspartic Acid Derivative | Linear Crude Purity (%) | Cyclic Crude Purity (%) | Reference |
| Fmoc-L-Glu(OtBu)-OH | 64 | 22-28 | |
| Fmoc-L-Asp(OtBu)-OH | 78 | Lower than Glu-linked |
Note: Data from a head-to-tail cyclization study suggests that the longer side chain of glutamic acid may lead to better cyclization efficiency compared to aspartic acid on a solid support.
Table 2: Aspartimide Formation in a Model Peptide (Scorpion Toxin II) with Different Asp Side-Chain Protecting Groups
| Asp Side-Chain Protecting Group | Aspartimide Formation (%) | Reference |
| OtBu | High | |
| OMpe | Significantly Reduced | |
| OEpe (3-ethyl-3-pentyl) | Extremely Low | |
| OPhp (4-n-propyl-4-heptyl) | Extremely Low | |
| OBno (5-n-butyl-5-nonyl) | Extremely Low |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence, followed by on-resin side-chain to side-chain cyclization and final cleavage.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a linear peptide on a rink amide resin.
Materials:
-
Rink Amide Resin
-
This compound and other Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HCTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x).
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates a free secondary amine is not present). If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)
This protocol describes the formation of a lactam bridge between the side chains of D-Aspartic acid and L-Lysine. This requires the use of an orthogonal protecting group for the lysine side chain (e.g., Fmoc-L-Lys(ivDde)-OH).
Materials:
-
Peptidyl-resin from Protocol 1
-
2% (v/v) Hydrazine in DMF
-
PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HOBt (1-hydroxybenzotriazole)
-
DIPEA
-
DMF
Procedure:
-
Selective Deprotection of Lysine Side Chain:
-
Treat the fully assembled linear peptidyl-resin with 2% hydrazine in DMF for 3-10 minutes at room temperature. Repeat this treatment 2-3 times.
-
Wash the resin thoroughly with DMF (5x).
-
-
Side-Chain Cyclization:
-
In a separate vial, dissolve PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin, followed by DIPEA (6 equivalents).
-
Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
Once complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 3: Final Cleavage and Deprotection
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold diethyl ether
Procedure:
-
N-terminal Fmoc Deprotection: If the N-terminal Fmoc group is still present, remove it using the procedure in Protocol 1, step 2.
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a conformationally constrained cyclic peptide.
Signaling Pathway Inhibition
Caption: Inhibition of a protein-protein interaction by a constrained peptide.
References
- 1. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions [mdpi.com]
- 3. Side-Chain Conformational Thermodynamics of Aspartic Acid Residue in the Peptides and Achatin-I in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: A Step-by-Step Guide for Incorporating Fmoc-D-Asp(OtBu)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the incorporation of the protected amino acid Fmoc-D-Asp(OtBu)-OH into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-amino acids, such as D-aspartic acid, can confer unique and beneficial properties to synthetic peptides, including increased resistance to enzymatic degradation and altered conformational structures, which are highly desirable in therapeutic peptide development.[1] This protocol outlines the detailed methodology, necessary reagents, and critical considerations to ensure successful and high-purity synthesis.
Introduction to this compound in SPPS
This compound is a derivative of the D-enantiomer of aspartic acid, strategically modified with two key protecting groups for use in SPPS. The N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain β-carboxyl group is protected by the acid-labile tert-butyl (OtBu) group.[1] This orthogonal protection scheme is fundamental to Fmoc/tBu chemistry, allowing for the selective removal of the Fmoc group to enable peptide chain elongation without prematurely cleaving the side-chain protecting group.[1][2]
The standard workflow for incorporating an amino acid in SPPS involves a cycle of deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
Experimental Protocol
This protocol assumes a standard manual or automated solid-phase peptide synthesis setup. All operations should be performed in a fume hood with appropriate personal protective equipment. Ensure all solvents and reagents are of high purity and anhydrous where specified.
Materials and Reagents
-
This compound
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, HCTU)
-
N-Hydroxybenzotriazole (HOBt) or equivalent additive
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
Step-by-Step Incorporation Procedure
Step 1: Resin Swelling Before initiating the synthesis, the resin must be swelled to ensure optimal reaction kinetics.
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
Step 2: N-terminal Fmoc Deprotection This step removes the Fmoc group from the N-terminus of the growing peptide chain attached to the resin, exposing a free amine for the subsequent coupling reaction.
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Activation of this compound The carboxylic acid of this compound must be activated to facilitate the formation of the amide bond with the free amine on the resin-bound peptide.
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU, HCTU; slightly less than 1 equivalent to the amino acid) in DMF.
-
Add an activating base, such as DIPEA (2-3 equivalents relative to the amino acid), to the solution.
-
Allow the activation to proceed for 1-5 minutes at room temperature. This pre-activation step is crucial to form the active ester.
Step 4: Coupling of this compound The activated amino acid is then introduced to the deprotected peptide-resin.
-
Drain the final DMF wash from the resin.
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction time may be extended for difficult couplings.
-
To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser (ninhydrin) test can be performed. A negative result (yellow beads) indicates a complete reaction.
Step 5: Washing After the coupling reaction, it is essential to wash the resin to remove excess reagents and byproducts.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a final wash with DCM (2-3 times) and then DMF (2-3 times) to prepare for the next deprotection step or final cleavage.
Step 6: Repetition for Peptide Elongation Repeat steps 2 through 5 for each subsequent amino acid to be incorporated into the peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the OtBu group on the D-aspartic acid, must be removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for peptides without sensitive residues. The OtBu group is labile to trifluoroacetic acid (TFA).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the incorporation of this compound. Note that these values may require optimization based on the specific peptide sequence, resin, and synthesizer used.
| Parameter | Value | Unit | Notes |
| Resin Loading | 0.1 - 1.0 | mmol/g | Varies with resin type. |
| Amino Acid Excess | 3 - 5 | equivalents | Relative to resin functionalization. |
| Coupling Agent Excess | 2.9 - 4.9 | equivalents | Should be slightly less than the amino acid. |
| Activating Base (DIPEA) Excess | 6 - 10 | equivalents | Relative to resin functionalization. |
| Fmoc Deprotection Reagent | 20 | % (v/v) | Piperidine in DMF. |
| Deprotection Time | 5 + 15 | minutes | Two-step deprotection is common. |
| Coupling Time | 1 - 2 | hours | Can be longer for difficult couplings. |
| Cleavage Cocktail Volume | 10 | mL/g resin | A general guideline. |
| Cleavage Time | 2 - 4 | hours | Sequence and protecting group dependent. |
| Expected Yield | 50 - 90 | % | Highly dependent on sequence and length. |
Potential Side Reactions and Mitigation
A significant side reaction associated with aspartic acid residues is the formation of aspartimide. This occurs when the peptide backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to racemization and the formation of β-peptide impurities.
Mitigation Strategies:
-
Use of Additives: Adding HOBt or an equivalent to the coupling reaction can suppress aspartimide formation.
-
Modified Deprotection Conditions: For sequences prone to aspartimide formation, using a weaker base or a shorter deprotection time can be beneficial. Some protocols suggest adding a small amount of formic acid to the piperidine solution.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection times, potentially reducing the exposure to conditions that favor side reactions.
Visual Representations
Experimental Workflow
Caption: Workflow for the incorporation of this compound in SPPS.
Protecting Group Strategy
Caption: Orthogonal protecting group strategy for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation when using Fmoc-D-Asp(OtBu)-OH and related derivatives in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[3][4][5] This reaction is particularly prevalent during the basic conditions of Fmoc deprotection using piperidine. The resulting succinimide ring is unstable and can be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, both of which can be epimerized at the α-carbon. This leads to a complex mixture of impurities that are often difficult or impossible to separate from the desired peptide, reducing the overall yield and purity of the final product.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid residue is followed by a small, unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly : This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn
-
Asp-Ser
-
Asp-Arg
Q3: How does temperature affect aspartimide formation?
Increased temperatures significantly accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. While microwave synthesis can be highly efficient, careful optimization of temperature is necessary to minimize this side reaction.
Troubleshooting Guide
Issue: Significant aspartimide formation detected in my crude peptide.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.
Strategy 1: Modification of Deprotection and Coupling Conditions
1.1. Adjusting the Fmoc Deprotection Reagent:
Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.
-
Use Piperazine or Morpholine: Replacing piperidine with weaker bases like piperazine or morpholine has been shown to be effective in suppressing aspartimide formation. However, their lower basicity might result in incomplete Fmoc removal in some cases.
-
Use Dipropylamine (DPA): DPA is another alternative to piperidine that can reduce aspartimide formation, especially at elevated temperatures.
1.2. Addition of Acidic Additives to the Deprotection Solution:
Adding a small amount of a weak acid to the piperidine deprotection solution can help to lower the basicity and reduce aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.
-
Formic Acid: Adding a low concentration of formic acid (e.g., 0.1 M) to the piperidine solution can also be effective.
1.3. Optimizing Coupling Conditions:
-
Temperature Control: In microwave SPPS, lowering the coupling temperature for susceptible residues can significantly reduce aspartimide formation.
-
Choice of Coupling Reagent: For syntheses at elevated temperatures, carbodiimide-based coupling reagents (like DIC) may be preferred over onium salt-based methods (like HBTU/HATU) which use strong bases that can promote epimerization.
Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives
A highly effective strategy is to replace the standard this compound with an analogue that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH: These derivatives offer improved protection compared to the standard OtBu group.
-
Fmoc-Asp(OPhp)-OH and Fmoc-Asp(OBno)-OH: These newer protecting groups with even greater steric bulk have been shown to be extremely effective in minimizing aspartimide by-products.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a a nucleophile. This is one of the most effective methods to completely prevent aspartimide formation.
-
Use of Dmb-protected Dipeptides: For the highly susceptible Asp-Gly sequence, using a pre-formed dipeptide like Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH is a robust solution. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the cyclization reaction. The Dmb group is removed during the final TFA cleavage.
Quantitative Data
The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation. This data demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
| Aspartic Acid Derivative | % Desired Peptide (VKDGYI) | % Aspartimide and related byproducts | Reference |
| Fmoc-Asp(OtBu)-OH | ~25% | ~75% | |
| Fmoc-Asp(OMpe)-OH | ~70% | ~30% | |
| Fmoc-Asp(OBno)-OH | >95% | <5% |
Data sourced from comparative studies.
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
This protocol describes the use of HOBt in the deprotection solution to suppress aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-D-Asp(OBno)-OH)
This protocol outlines the coupling of a sterically hindered Asp derivative.
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide as per standard protocols (or Protocol 1).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH (1.5-3 eq) and a suitable coupling reagent (e.g., HBTU, 1.45-2.9 eq) in DMF. Add a base (e.g., DIPEA, 3-6 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 3: Coupling of a Backbone-Protected Dipeptide (Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is for incorporating the Asp-Gly motif using a pre-formed, backbone-protected dipeptide.
-
Peptide Elongation: Synthesize the peptide chain up to the position before the Asp-Gly sequence.
-
Dipeptide Coupling: Instead of coupling Fmoc-Gly-OH followed by this compound, couple the pre-formed dipeptide Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH in a single step using standard coupling conditions (similar to Protocol 2).
-
Completion of Synthesis: Continue with the synthesis of the remaining peptide sequence. The Dmb group will be removed during the final TFA cleavage cocktail.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for preventing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
Technical Support Center: Optimizing Fmoc-D-Asp(OtBu)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). It includes a troubleshooting guide in a question-and-answer format, a summary of reaction conditions, detailed experimental protocols, and a logical workflow for addressing common issues.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the coupling of this compound, with a particular focus on the prevalent side reaction of aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur during Fmoc-based SPPS. The backbone amide nitrogen attacks the carbonyl group of the Asp(OtBu) side chain, forming a cyclic imide intermediate. This intermediate is unstable and can lead to several undesirable products, including the racemization of the aspartic acid residue and the formation of β-peptides, which have the same mass as the target α-peptide, making them extremely difficult to separate chromatographically.[1][2][3] This side reaction lowers the yield of the desired peptide and complicates purification.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences where the aspartic acid is followed by a sterically unhindered amino acid are particularly prone to aspartimide formation. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr, and Asp-Arg.[1] The lack of steric hindrance from the subsequent residue's side chain facilitates the formation of the cyclic aspartimide intermediate.
Q3: How does temperature influence aspartimide formation?
A3: Elevated temperatures significantly accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where careful temperature control is necessary to minimize this side reaction. For susceptible sequences, performing coupling and deprotection steps at or below room temperature is recommended.
Troubleshooting Common Issues
Problem: My crude LC-MS analysis shows a significant peak with the same mass as my target peptide, but it is difficult to purify.
-
Possible Cause: This is a classic indicator of aspartimide formation, leading to the creation of a β-aspartyl peptide that often co-elutes with the desired α-aspartyl peptide.
-
Solution: The most effective approach is to re-synthesize the peptide using strategies to suppress aspartimide formation from the outset. Consider the following preventative measures:
-
Backbone Protection: For Asp-Gly sequences, using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can completely eliminate the formation of rearranged products.
-
Sterically Hindered Protecting Groups: Replace the standard Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. This steric bulk physically hinders the intramolecular cyclization.
-
Modified Deprotection Conditions: Add an acidic additive like 0.1 M HOBt or Oxyma Pure to the piperidine deprotection solution to reduce its basicity. Alternatively, using a weaker base like piperizine or dipropylamine (DPA) can also be effective.
-
Problem: I am observing a peak with a mass corresponding to my target peptide minus 18 Da (loss of water).
-
Possible Cause: This mass loss is indicative of the stable cyclic aspartimide intermediate itself.
-
Solution: This confirms that the conditions are promoting aspartimide formation. Implement the preventative strategies mentioned above, such as using sterically hindered protecting groups or modifying the deprotection cocktail.
Problem: The coupling efficiency of this compound is low, resulting in deletion sequences.
-
Possible Cause: While this compound is a standard building block, difficult sequences or steric hindrance from the growing peptide chain can lead to incomplete coupling. The choice of coupling reagent and reaction time may not be optimal.
-
Solution:
-
Optimize Coupling Reagent: For standard couplings, HBTU or DIC/HOBt are often sufficient. For more challenging or sterically hindered couplings, more reactive reagents like HATU or COMU are recommended. HATU is generally considered more efficient than HBTU, leading to faster reactions and higher purity.
-
Increase Reaction Time/Double Coupling: Extend the coupling time from the standard 1-2 hours to 4 hours or perform a second coupling (double coupling) to ensure the reaction goes to completion.
-
Pre-activation: Ensure proper pre-activation of the this compound with the coupling reagent for 2-5 minutes before adding it to the resin.
-
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is critical for optimizing the reaction. The table below summarizes the performance of common coupling reagents used for Fmoc-amino acid coupling, including those for sterically hindered residues.
| Coupling Reagent Combination | Relative Equivalents (AA:Reagent:Base) | Typical Coupling Time | Yield/Purity | Notes on Racemization |
| HATU/DIPEA | 1 : 0.95 : 2 | 30 min - 4 hours | High to Quantitative | Low risk. |
| HBTU/DIPEA | 1 : 0.95 : 2 | 1 - 4 hours | High | Higher risk than HATU. |
| COMU/DIPEA | 1 : 1 : 2 | 30 min - 2 hours | High to Quantitative | Low risk. |
| DIC/HOBt | 1 : 1 : - | 2 - 24 hours | Moderate to High | Higher potential. |
| DIC/Oxyma Pure | 1 : 1 : 1 | 1 hour | High | Lower than HOBt. |
Note: Equivalents are relative to the free amine on the resin. For difficult couplings, longer reaction times or double coupling may be necessary.
Experimental Protocols
Below are detailed methodologies for a standard coupling reaction and a modified protocol for sequences prone to aspartimide formation.
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the solution from step 2 and vortex briefly. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin-bound peptide.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
Protocol 2: Modified Fmoc-Deprotection to Suppress Aspartimide Formation
This protocol is recommended for all deprotection steps, especially for those immediately following the incorporation of the Asp residue in a susceptible sequence.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove residual reagents before proceeding to the next coupling step.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues encountered during this compound coupling.
Caption: Troubleshooting workflow for this compound coupling.
References
Technical Support Center: Managing Fmoc-D-Asp(OtBu)-OH Solubility in DMF
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Fmoc-D-Asp(OtBu)-OH in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
This compound is generally considered to be soluble in DMF. Product specifications from suppliers often state that it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF. However, solubility can be influenced by several factors, including the quality of the solvent and the specific batch of the amino acid derivative.
Q2: I'm experiencing difficulty dissolving this compound in DMF. What are the potential causes?
Several factors can contribute to poor solubility of this compound in DMF:
-
Solvent Quality: The purity of the DMF is critical. Old or improperly stored DMF can absorb moisture or degrade into amines, which can negatively impact the solubility of Fmoc-amino acids. Always use high-purity, peptide-synthesis-grade DMF.
-
Reagent Quality: While less common for standard amino acid derivatives, variations in the crystalline structure, purity, or the presence of impurities in the this compound lot can affect its dissolution.
-
Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in DMF under your current conditions.
Q3: Are there alternative solvents to DMF for dissolving this compound?
Yes, if you continue to experience issues with DMF, or are seeking a "greener" alternative, other solvents can be considered. N-methylpyrrolidone (NMP) is a common alternative to DMF in solid-phase peptide synthesis (SPPS). For particularly challenging cases, Dimethyl sulfoxide (DMSO) can be used, sometimes as a co-solvent with DMF. However, it is important to ensure solvent compatibility with your overall synthesis strategy and downstream applications.
Q4: Can I use heat to improve the solubility of this compound in DMF?
Gentle heating can be an effective method to aid dissolution. Warming the solution to 37-40°C is often recommended for poorly soluble Fmoc-amino acids. However, it is crucial to avoid prolonged or excessive heating, as this could lead to degradation of the this compound.
Q5: Besides solubility, are there other common issues associated with the use of this compound in peptide synthesis?
A significant side reaction associated with aspartic acid derivatives in Fmoc-based SPPS is the formation of aspartimide[1][2]. This occurs when the nitrogen of the succeeding amino acid attacks the side-chain ester of the aspartic acid residue, particularly under the basic conditions of Fmoc deprotection. Aspartimide formation can lead to the formation of β- and D-Asp-containing peptide impurities, which can be difficult to separate from the desired product. While not a direct solubility issue, it is a critical consideration for any synthesis involving Fmoc-Asp(OtBu)-OH.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in DMF.
Initial Dissolution Protocol
For a standard dissolution, follow this procedure:
-
Ensure your this compound and DMF are at room temperature.
-
Add the desired volume of high-purity DMF to the solid this compound.
-
Vortex or stir the mixture for several minutes.
If the solid does not fully dissolve, proceed to the troubleshooting workflow below.
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for dissolving this compound in DMF.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the solubility of this compound.
| Parameter | Value | Solvent | Notes | Reference |
| Solubility | 1 mmole in 2 ml | DMF | "Clearly soluble" | |
| Molecular Weight | 411.45 g/mol | - | - | |
| Concentration (mg/mL) | ~205.7 mg/mL | DMF | Calculated from 1 mmole in 2 ml |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
Objective: To prepare a standard solution of this compound in DMF for use in solid-phase peptide synthesis.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Vortex mixer or magnetic stirrer
-
Appropriate glassware
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration (e.g., for a 0.5 M solution, add 2 mL of DMF for every 1 mmole of this compound).
-
Vortex or stir the mixture at room temperature until the solid is completely dissolved. The solution should be clear and free of any particulate matter.
-
If dissolution is slow, proceed to Protocol 2.
Protocol 2: Aiding Dissolution of Poorly Soluble this compound
Objective: To dissolve a batch of this compound that exhibits poor solubility in DMF at room temperature.
Materials:
-
This compound solution in DMF (from Protocol 1)
-
Water bath sonicator
-
Water bath or heating block set to 37-40°C
Procedure:
-
Sonication: Place the vial containing the this compound and DMF mixture into a water bath sonicator. Sonicate for 5-10 minute intervals. After each interval, visually inspect the solution for dissolution.
-
Gentle Warming: If sonication is not sufficient, place the vial in a water bath or on a heating block set to 37-40°C. Swirl the vial intermittently. Monitor the solution closely and remove it from the heat as soon as the solid has dissolved. Do not heat for an extended period.
-
Cooling: Once dissolved, allow the solution to cool to room temperature before use in your peptide synthesis workflow.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the potential causes of solubility issues and the recommended troubleshooting steps.
Caption: Relationship between causes and solutions for solubility issues.
References
Side reactions associated with Fmoc-D-Asp(OtBu)-OH and their prevention.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound during peptide synthesis?
A1: The main side reaction is the formation of an aspartimide.[1][2][3] This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group of the aspartate. This intramolecular cyclization is base-catalyzed and is particularly problematic during the piperidine-mediated Fmoc-deprotection step in SPPS.[1][3] The resulting five-membered succinimide ring is unstable and can lead to several undesired products.
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to a mixture of unwanted by-products, significantly reducing the yield of the target peptide and complicating purification. The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to form a mixture of α- and β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides. Some of these by-products, particularly the β-aspartyl and epimerized α-aspartyl peptides, can be difficult to separate from the desired product by HPLC due to similar retention times.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala. The lack of steric hindrance in residues like glycine makes the backbone amide nitrogen more accessible for the intramolecular attack.
Troubleshooting Guide
Issue: Low yield and multiple impurities observed during the synthesis of an Asp-containing peptide.
This is a common problem when working with sequences prone to aspartimide formation. Below are several strategies to mitigate this side reaction.
Strategy 1: Modification of Fmoc-Deprotection Conditions
One of the most direct ways to reduce aspartimide formation is to alter the conditions of the Fmoc-deprotection step.
-
Use of Weaker Bases: Replacing piperidine with a weaker base can significantly suppress aspartimide formation.
-
Morpholine: Has been shown to minimize aspartimide formation, although it may not be sufficient for complete Fmoc removal in all cases.
-
Piperazine: A weaker base than piperidine that can reduce side reactions.
-
Dipropylamine (DPA): A less odorous and inexpensive alternative that has been shown to reduce aspartimide formation.
-
-
Addition of Acidic Additives: Incorporating a weak acid into the piperidine deprotection solution can lower the basicity and thereby reduce the rate of aspartimide formation.
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution is a well-established method to suppress this side reaction.
-
Formic Acid: The addition of a low concentration (e.g., 0.1 M) of formic acid to the piperidine solution is also effective.
-
-
Reduced Temperature and Time: Performing the deprotection steps at a lower temperature and for the minimum time necessary for complete Fmoc removal can also help to reduce the extent of the side reaction.
Strategy 2: Use of Sterically Hindered Aspartic Acid Derivatives
A highly effective approach is to replace the standard this compound with an analog that possesses a bulkier side-chain protecting group. This increased steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.
| Protecting Group | Description |
| OMpe (3-methylpent-3-yl) | Offers increased steric bulk compared to OtBu. |
| ODie (3-ethyl-3-pentyl) | Demonstrates comparable or better efficacy than OMpe in preventing aspartimide formation. |
| OEpe (3-ethyl-3-pentyl) | Part of a newer generation of even bulkier protecting groups. |
| OPhp (4-n-propyl-4-heptyl) | Shows significantly lower aspartimide formation with increasing steric demand. |
| OBno (5-n-butyl-5-nonyl) | One of the most effective bulky protecting groups, showing a significant reduction in aspartimide formation. |
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue, thereby preventing it from acting as a nucleophile.
-
Dmb-Protected Dipeptides: The use of a dipeptide unit such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen of glycine, can completely prevent aspartimide formation at the Asp-Gly linkage. The Dmb group is removed during the final TFA cleavage.
Strategy 4: Non-Ester-Based Side-Chain Protection
An alternative to ester-based protecting groups is the use of masking groups that are not susceptible to nucleophilic attack.
-
Cyanosulfurylide (CSY): The use of Fmoc-D-Asp(CSY)-OH can completely suppress aspartimide formation. This protecting group is removed under different conditions than the standard acid cleavage.
Quantitative Data on Aspartimide Formation
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.
| Aspartic Acid Derivative | Fmoc-Deprotection Reagent | % Target Peptide Remaining | % Aspartimide Formed | Reference |
| Fmoc-Asp(OtBu)-OH | 30% Piperidine | Low | High | |
| Fmoc-Asp(OtBu)-OH | 30% Piperidine / 0.1 M Formic Acid | Medium | Medium | |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine | High | Very Low | |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine | 27% (in Asp-Cys(Acm)) | - | |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine | - | ~3x lower than OtBu | |
| Fmoc-Asp(OBno)-OH | 20% Piperidine | >95% | <1% |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Formic Acid Additive
This protocol can be used as a direct modification of a standard SPPS procedure to reduce base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare the Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M Formic Acid in N,N-Dimethylformamide (DMF).
-
Standard Deprotection: After the coupling of an amino acid, drain the reaction vessel.
-
First Treatment: Add the deprotection solution to the resin and agitate for 3-5 minutes. Drain the solution.
-
Second Treatment: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and formic acid before proceeding to the next coupling step.
Protocol 2: Incorporation of a Backbone-Protected Dipeptide
This protocol outlines the use of Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH to completely prevent aspartimide formation at an Asp-Gly motif.
-
Synthesis up to Glycine position: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.
-
Dipeptide Coupling:
-
Dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 eq.) and a suitable coupling activator (e.g., HBTU, 1.5-2.0 eq.) in DMF.
-
Add an activation base (e.g., DIPEA, 3-4 eq.).
-
Add the activated dipeptide solution to the resin.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol.
Visualizing Aspartimide Formation and Prevention
The following diagram illustrates the mechanism of aspartimide formation and highlights the points of intervention for its prevention.
Caption: Aspartimide formation pathway and key prevention strategies.
References
Strategies to minimize racemization during Fmoc-D-Asp(OtBu)-OH activation.
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of Fmoc-D-Asp(OtBu)-OH in peptide synthesis.
Troubleshooting Guide
Q1: I'm observing a significant diastereomeric impurity in my peptide containing a D-Asp(OtBu) residue. What is the likely cause and how can I resolve it?
A diastereomeric impurity strongly suggests that racemization of the D-Asp(OtBu) residue has occurred during synthesis, converting it to a mixture of D- and L-isomers. The primary mechanism for this is the formation of an aspartimide intermediate, which is prone to racemization at the α-carbon.[1][2] This is particularly common during the basic conditions of Fmoc deprotection and the activation/coupling step in Solid-Phase Peptide Synthesis (SPPS).[1][3][4]
Here are the key factors to investigate and optimize:
-
Coupling Cocktail: The choice of coupling reagent and base is critical. Strong activating conditions can accelerate both the desired peptide bond formation and the undesired aspartimide formation.
-
Temperature: Elevated temperatures, especially during microwave-assisted synthesis, can significantly increase the rate of racemization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.
-
Deprotection Conditions: The repeated use of piperidine for Fmoc removal can promote aspartimide formation.
Solutions:
-
Optimize Coupling Conditions: Switch to a coupling reagent combination known for low racemization, such as diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt). Avoid prolonged pre-activation; add the activated amino acid to the resin immediately.
-
Control Temperature: Perform the coupling step at a reduced temperature (e.g., room temperature or below) to slow the rate of aspartimide formation. If using microwave synthesis, lowering the coupling temperature is crucial.
-
Modify Deprotection: Consider adding an acidic additive like HOBt to your piperidine deprotection solution to buffer the basicity and reduce aspartimide formation. Alternatively, using a weaker base such as piperazine can also be effective.
-
Employ Alternative Protecting Groups: For particularly sensitive sequences, consider using a bulkier side-chain protecting group on the aspartic acid to sterically hinder aspartimide formation.
Frequently Asked Questions (FAQs)
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
Carbodiimide-based reagents, particularly DIC, when used in conjunction with N-hydroxy additives like OxymaPure or HOBt, are generally recommended for minimizing racemization. Onium salt-based reagents such as HBTU and HATU can sometimes lead to higher levels of racemization, especially with sensitive amino acids.
| Coupling Reagent Combination | Relative Racemization Risk | Key Considerations |
| DIC / OxymaPure | Low | Generally considered a very effective combination for suppressing racemization. |
| DIC / HOBt | Low | A classic combination that effectively reduces racemization. |
| HBTU / DIPEA | Higher | Can lead to increased racemization, especially with prolonged activation. |
| HATU / DIPEA | Higher | Similar to HBTU, can increase the risk of side reactions. |
Q3: How does temperature affect the racemization of this compound during coupling?
Higher temperatures accelerate chemical reactions, including the formation of the aspartimide intermediate that leads to racemization. This is particularly relevant in microwave-enhanced SPPS, where temperatures can rise significantly. Lowering the coupling temperature, for instance from 80°C to 50°C in microwave synthesis, has been shown to limit racemization for sensitive amino acids. For conventional synthesis, performing the coupling at room temperature or even 0°C can be beneficial.
Q4: Are there alternative side-chain protecting groups for D-Aspartic acid that are less prone to racemization?
Yes, several alternative strategies exist to mitigate aspartimide formation and subsequent racemization by modifying the side-chain protection.
-
Sterically Hindered Ester Groups: Using bulkier ester protecting groups than the standard tert-butyl (OtBu) can sterically hinder the intramolecular cyclization. Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die).
-
Non-Ester Based Protecting Groups: A highly effective strategy is to mask the carboxylic acid in a way that prevents cyclization. The cyanosulfurylide (CSY) protecting group, for instance, masks the carboxylic acid as a stable C-C bonded ylide, completely preventing aspartimide formation under the basic conditions of Fmoc-SPPS. This, however, requires a separate deprotection step.
| Protecting Group Strategy | Example(s) | Efficacy in Preventing Aspartimide | Notes |
| Standard Ester | -OtBu | Standard (Prone to racemization in sensitive sequences) | Most common, but susceptible to side reactions. |
| Bulky Esters | -OMpe, -OBno | High | Increased steric bulk reduces cyclization. |
| Non-Ester (Ylide) | -CSY | Very High (Complete prevention) | Requires an orthogonal deprotection step. |
Q5: Can I prevent racemization by modifying the peptide backbone?
Yes, this is a very effective strategy. Protecting the amide nitrogen of the amino acid residue immediately following the D-Asp residue prevents the initial nucleophilic attack required for aspartimide formation.
-
Backbone Protecting Groups: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of the subsequent residue can completely block aspartimide formation. These groups are introduced as part of a dipeptide unit, for example, Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.
Experimental Protocols
Protocol 1: Low-Racemization Coupling Cycle using DIC/OxymaPure
This protocol outlines a manual solid-phase peptide synthesis coupling cycle designed to minimize racemization.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution.
-
Immediately add this activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a ninhydrin (Kaiser) test to ensure completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of an aspartic acid residue in a hydrolyzed peptide sample.
Materials:
-
Synthesized peptide containing D-Asp
-
6M HCl
-
Chiral HPLC column
-
D- and L-Aspartic acid standards
-
Appropriate mobile phase for the chiral column
Procedure:
-
Sample Preparation:
-
Completely hydrolyze the synthetic peptide to its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate and dilute to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Inject the D- and L-Aspartic acid standards to determine their retention times.
-
Inject the prepared sample onto the chiral HPLC column.
-
Separate the D- and L-isomers using an appropriate mobile phase gradient.
-
Integrate the peak areas for the D- and L-Asp isomers to determine the percentage of racemization.
-
Visualizations
Caption: Mechanism of D-Asp racemization via an aspartimide intermediate.
Caption: Troubleshooting workflow for racemization of Asp residues.
References
Technical Support Center: Peptide Cleavage and Asp(OtBu) Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers during the cleavage of peptides containing the Asp(OtBu) residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the TFA cleavage of peptides containing Asp(OtBu)?
A1: During cleavage with trifluoroacetic acid (TFA), the tert-butyl (tBu) protecting group on the aspartic acid side chain is removed, generating a reactive tert-butyl cation. The primary role of scavengers is to trap these reactive carbocations.[1][2] If not trapped, these cations can re-attach to nucleophilic residues in the peptide, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products.[3]
Q2: My peptide contains Asp(OtBu) but no other sensitive residues like Cys, Met, or Trp. Do I still need to use scavengers?
A2: Yes, it is highly recommended to use scavengers. Even in the absence of highly nucleophilic residues, the generated tert-butyl cations can lead to other side reactions, including potential re-alkylation of the deprotected aspartic acid side chain or modification of other residues to a lesser extent. A standard scavenger cocktail like TFA/Triisopropylsilane (TIS)/Water is generally recommended for most sequences.
Q3: What is aspartimide formation, and does it occur during TFA cleavage?
A3: Aspartimide (or succinimide) formation is a significant side reaction involving aspartic acid residues. It is a base-catalyzed intramolecular cyclization reaction that primarily occurs during the repetitive piperidine treatment for Fmoc group removal in solid-phase peptide synthesis (SPPS), not during the final acidic TFA cleavage.[4] This side reaction can lead to a mixture of α- and β-peptides and racemization.
Q4: How can I prevent aspartimide formation when synthesizing a peptide with an Asp(OtBu) residue?
A4: To minimize aspartimide formation during synthesis, consider the following strategies:
-
Use of bulkier side-chain protecting groups: Protecting groups with greater steric hindrance than tert-butyl, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), have been shown to significantly reduce aspartimide formation.
-
Modification of the Fmoc deprotection cocktail: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the piperidine solution can buffer the basicity and suppress aspartimide formation.
-
Backbone protection: For particularly problematic sequences like Asp-Gly, protecting the amide nitrogen of the residue following the aspartic acid can completely prevent this side reaction.
Troubleshooting Guides
Issue 1: Unexpected mass addition of +56 Da in the final peptide.
-
Possible Cause: Alkylation of a nucleophilic residue by a tert-butyl cation. This is a common side product when insufficient or inappropriate scavengers are used during cleavage.
-
Solution:
-
Review your scavenger cocktail: Ensure the chosen scavengers are appropriate for your peptide sequence. For peptides with multiple sensitive residues, a more comprehensive cocktail may be necessary.
-
Increase scavenger concentration: A standard cocktail typically contains 2.5-5% of each scavenger. For peptides with a high number of tert-butyl protected residues, increasing the scavenger concentration may be beneficial.
-
Optimize cleavage time: While a typical cleavage is 1-2 hours, prolonged exposure to TFA can sometimes increase the likelihood of side reactions. Conversely, for some protecting groups, a longer time is needed for complete removal. Perform a time-course study on a small scale to determine the optimal cleavage time.
-
Issue 2: Presence of multiple peaks with the same mass in HPLC, which are difficult to separate from the main product peak.
-
Possible Cause: Aspartimide formation during synthesis, leading to the generation of α- and β-peptides and diastereomers.
-
Solution: This issue needs to be addressed at the synthesis stage, not the cleavage stage.
-
Re-synthesize the peptide using a modified protocol:
-
Replace Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
-
Modify the Fmoc-deprotection conditions by adding an acidic additive to the piperidine solution.
-
For Asp-Gly sequences, consider using a dipeptide building block with backbone protection, such as Fmoc-L-Asp(tBu)-DmbGly-OH.
-
-
Data Presentation: Scavenger Cocktails for TFA Cleavage
The selection of an appropriate scavenger cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails and their applications.
| Scavenger Cocktail (v/v) | Components | Primary Application | Reference |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues (Trp, Cys, Met). TIS is an efficient scavenger for tert-butyl cations. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr). A very effective but highly odorous cocktail. | |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups from Cys, His, Asn, Gln. Milder and less odorous than Reagent K. | |
| Low Odor (with DTT) | 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% H₂O | An alternative for peptides with Cys and Met to avoid the odor of EDT and thioanisole. DTT is an effective reducing agent. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of an Asp(OtBu)-Containing Peptide
This protocol is suitable for most peptides containing acid-labile tert-butyl and trityl protecting groups.
-
Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and allow it to drain completely.
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
-
Isolation:
-
A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
-
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Small-Scale Trial Cleavage for Optimization
This protocol is used to determine the optimal cleavage time and scavenger cocktail for a new peptide.
-
Preparation: Aliquot approximately 20 mg of the peptide-resin into separate reaction vessels for each condition to be tested (e.g., different time points or different scavenger cocktails).
-
Cleavage: Add 0.5 mL of the respective cleavage cocktail to each vessel and allow the reaction to proceed.
-
Work-up: At each designated time point, filter the resin and precipitate the peptide from the filtrate with ice-cold diethyl ether.
-
Analysis: Centrifuge, decant, and dry the peptide pellets. Re-dissolve each sample in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry.
-
Comparison: Compare the purity profiles of the crude peptides to determine which cleavage conditions yield the highest quality product with the fewest side products.
Visualizations
Caption: Workflow for the TFA cleavage of a peptide containing Asp(OtBu).
Caption: Aspartimide formation occurs during synthesis, not TFA cleavage.
References
Alternative deprotection cocktails for Fmoc-D-Asp(OtBu)-OH to reduce side reactions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions encountered during the deprotection of Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Presence of unexpected peaks with the same mass as the target peptide in LC-MS analysis, often close to the main product peak.
Possible Cause: Aspartimide formation. This is the most common side reaction associated with Fmoc-Asp(OtBu)-OH deprotection. The standard 20% piperidine in DMF is basic enough to catalyze the intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen.[1][2][3] This succinimide intermediate can then be opened by piperidine or trace water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically from the desired product.[1] Racemization at the α-carbon of the aspartic acid can also occur.
Solutions:
-
Modification of the Deprotection Cocktail: Reducing the basicity of the Fmoc deprotection solution can significantly suppress aspartimide formation.
-
Addition of a Weak Acid: Incorporating a small amount of a weak acid, such as formic acid, into the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.
-
Use of a Weaker Base: Replacing piperidine with a weaker base like piperazine or morpholine can be effective in minimizing this side reaction. Dipropylamine (DPA) has also been reported as a suitable alternative.
-
Additive-Modified Cocktails: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to reduce aspartimide formation.
-
-
Alternative Protecting Groups: Utilizing a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the succinimide ring. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation. This is often achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The resulting aspartimide intermediate can be cleaved by nucleophiles to generate a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their D-isomers, all of which have the same mass. These byproducts are often difficult to separate from the target peptide by HPLC, leading to reduced purity and yield.
Q2: How can I detect aspartimide-related impurities?
A2: Aspartimide-related impurities can be challenging to detect as they have the same mass as the desired peptide. High-resolution analytical techniques such as HPLC are necessary, where these byproducts may appear as shoulders or closely eluting peaks next to the main product peak. In some cases, enzymatic digestion followed by LC-MS/MS analysis can help identify the presence of β-aspartyl linkages.
Q3: Are there alternatives to modifying the deprotection cocktail?
A3: Yes. If modifying the deprotection cocktail is not desirable or insufficient, two other effective strategies are:
-
Using sterically hindered side-chain protecting groups for the aspartic acid, such as 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (Bno), which physically block the cyclization.
-
Employing backbone protection , such as a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the amino acid following the aspartic acid. This is often accomplished by using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Q4: Will using a weaker base for Fmoc deprotection slow down the reaction?
A4: Weaker bases like piperazine may require longer deprotection times compared to piperidine to ensure complete Fmoc removal. It is advisable to monitor the deprotection reaction to optimize the time and avoid incomplete deprotection, which can lead to deletion sequences.
Q5: Can I use DBU for Fmoc deprotection of peptides containing Asp(OtBu)?
A5: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very effective and fast Fmoc deprotection reagent, its high basicity can significantly promote aspartimide formation, making it generally unsuitable for sequences prone to this side reaction when used alone. However, it is sometimes used in combination with other reagents, such as piperazine, to create a rapid and efficient deprotection solution.
Quantitative Data on Aspartimide Formation
The following table summarizes the comparative performance of different strategies in reducing aspartimide formation in a model peptide (Scorpion toxin II variant, VKDXYI) after extended treatment with a basic deprotection solution to simulate multiple deprotection cycles.
| Aspartic Acid Derivative | Deprotection Cocktail | Aspartimide-related Byproducts (%) | D-Aspartate (%) |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | 27.5 | 11.8 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | 1.8 | 0.8 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | 0.2 | 0.1 |
Data adapted from literature for the VKDGYI sequence after treatment with 20% piperidine in DMF for 200 minutes.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Formic Acid Additive
This protocol is a modification of the standard SPPS procedure to reduce base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare the Fmoc deprotection solution: 20% (v/v) piperidine and 0.1 M Formic Acid in N,N-Dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection - First Treatment: Drain the reaction vessel and add the deprotection solution to the resin. Agitate for 3-5 minutes, then drain the solution.
-
Deprotection - Second Treatment: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Fmoc Deprotection using Piperazine/DBU Cocktail
This protocol utilizes a piperidine alternative for Fmoc deprotection.
-
Reagent Preparation: Prepare the deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences highly prone to aspartimide formation, 1% formic acid can be added to this solution.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the reaction vessel and add the piperazine/DBU deprotection solution. Agitate for 5-10 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times).
-
Coupling: Proceed with the standard coupling protocol.
Protocol 3: Incorporation of a Backbone-Protected Dipeptide
This protocol prevents aspartimide formation by using a pre-formed dipeptide with backbone protection at an Asp-Gly motif.
-
Synthesis up to the Glycine Position: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 equivalents) and a suitable coupling activator (e.g., HATU, 1.5-2.0 equivalents) in DMF.
-
Add an activation base (e.g., DIPEA, 3-4 equivalents).
-
Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol.
Diagrams
Caption: Troubleshooting workflow for aspartimide formation.
References
Validation & Comparative
Verifying Fmoc-D-Asp(OtBu)-OH Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid building block is paramount to obtaining the desired final peptide with high purity and yield. This guide provides a comprehensive comparison of analytical methods for verifying the successful incorporation of Fmoc-D-Asp(OtBu)-OH, a commonly used protected amino acid. We will delve into both on-resin and off-resin analytical techniques, presenting their underlying principles, detailed experimental protocols, and a comparative analysis of their performance.
On-Resin Monitoring Techniques: Real-time Insights into Coupling Efficiency
On-resin analysis provides rapid feedback on the progress of the coupling reaction, allowing for immediate intervention in case of incomplete incorporation.
Kaiser Test (Ninhydrin Test)
The Kaiser test is a rapid, qualitative or semi-quantitative colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide.[1][2] A positive result (blue/purple color) after the coupling step indicates that the incoming amino acid has not completely reacted with the free amine of the growing peptide chain, signifying an incomplete coupling reaction.
Qualitative Interpretation of Kaiser Test Results:
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow Beads and Solution | Complete Coupling | Proceed to the next deprotection step. |
| Blue/Purple Beads | Incomplete Coupling | Perform a second coupling reaction. |
| Slightly Blue Beads | Near-Complete Coupling | Extend the coupling time or perform a capping step. |
A semi-quantitative estimation of the free amine concentration can be achieved by comparing the color intensity to a set of standards or by spectrophotometric measurement of the released dye.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a non-destructive technique that can be used to monitor the progress of the coupling reaction in real-time.[3] By monitoring the disappearance of the vibrational bands associated with the free amine on the resin and the appearance of the amide bond, one can assess the extent of the reaction. The stretching vibration of the Fmoc carbonyl group can also be monitored.
Off-Resin Analysis Techniques: Comprehensive Characterization of the Cleaved Peptide
After the synthesis is complete, the peptide is cleaved from the resin, and a battery of analytical techniques is employed to confirm its identity, purity, and the successful incorporation of all amino acids, including this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for assessing the purity of the crude and purified peptide.[4] The retention time of the peptide is influenced by its amino acid composition and sequence. The successful incorporation of the relatively hydrophobic this compound will result in a distinct retention time. Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Mass spectrometry provides a definitive confirmation of the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. The experimentally determined molecular weight should match the theoretical mass calculated for the peptide sequence containing D-Asp(OtBu)-OH. High-resolution mass spectrometry (HRMS) can provide even greater confidence in the elemental composition of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of amino acid sequence and the stereochemistry of the incorporated residues. One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR techniques like COSY and TOCSY can be used to assign the proton signals of the D-Aspartic acid residue and confirm its connectivity within the peptide backbone. The characteristic signals of the tert-Butyl (OtBu) protecting group (a singlet around 1.4 ppm) and the Fmoc group (aromatic signals between 7.3 and 7.8 ppm) can also be identified if the peptide is analyzed before final deprotection.
Amino Acid Analysis (AAA)
Amino acid analysis is a destructive technique that provides the amino acid composition of the peptide. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. This method confirms the presence and relative abundance of aspartic acid in the peptide, thereby verifying its incorporation.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific information required, the stage of the synthesis, and the available instrumentation. The following table provides a comparative overview of the key performance characteristics of the discussed techniques.
| Analytical Method | Information Provided | Type | Throughput | Relative Cost | Key Advantages | Key Limitations |
| Kaiser Test | Presence of free primary amines | On-Resin | High | Low | Rapid, simple, and inexpensive. | Qualitative/Semi-quantitative, not suitable for secondary amines (e.g., proline). |
| FT-IR Spectroscopy | Functional group changes, secondary structure | On-Resin | High | Medium | Non-destructive, real-time monitoring. | Can be difficult to interpret complex spectra, may require calibration for quantitative analysis. |
| HPLC | Purity, quantity | Off-Resin | High | Medium | High resolution and reproducibility, well-established for purity assessment. | Requires cleavage from resin, retention time can be influenced by many factors. |
| Mass Spectrometry | Molecular weight, sequence (MS/MS) | Off-Resin | High | High | High sensitivity and specificity, provides definitive mass confirmation. | Destructive, may not distinguish isomers. |
| NMR Spectroscopy | 3D structure, sequence, stereochemistry | Off-Resin | Low | Very High | Provides detailed structural information, non-destructive. | Low sensitivity, requires higher sample concentration, complex data analysis. |
| Amino Acid Analysis | Amino acid composition and quantity | Off-Resin | Medium | Medium | Accurate quantification of amino acid ratios. | Destructive, does not provide sequence information. |
Experimental Protocols
Kaiser Test Protocol
-
Sample Preparation: Take a small sample of resin beads (approx. 1-2 mg) after the coupling step and wash thoroughly with dichloromethane (DCM) and dimethylformamide (DMF).
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small glass test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
RP-HPLC Protocol for Peptide Purity Analysis
-
Sample Preparation: Dissolve the cleaved and dried peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-100 pmol/µL.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed monoisotopic or average mass with the calculated theoretical mass.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 1-5 mg of the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Identify the characteristic signals for the D-Asp(OtBu) residue, including the α-proton, β-protons, and the singlet for the tert-butyl group.
Visualizing the Workflow
The following diagrams illustrate the general workflows for on-resin and off-resin analysis.
Caption: Workflow for on-resin monitoring of this compound incorporation.
Caption: Workflow for off-resin analysis of the final peptide.
Conclusion
A multi-faceted analytical approach is crucial for unequivocally verifying the successful incorporation of this compound in peptide synthesis. On-resin monitoring techniques like the Kaiser test and FT-IR provide immediate feedback during the synthesis, enabling timely corrective actions. Following cleavage, a combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for detailed structural elucidation, and amino acid analysis for compositional verification provides a comprehensive characterization of the final peptide product. The selection of the most appropriate analytical strategy will depend on the specific requirements of the project, available resources, and the desired level of confidence in the final product.
References
- 1. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
Navigating the Chiral Maze: A Comparative Guide to HPLC and Mass Spectrometry Analysis of D-Aspartate Peptides
For researchers, scientists, and drug development professionals, the accurate detection and quantification of peptides containing D-aspartic acid (D-Asp) is a critical yet challenging task. The spontaneous isomerization of L-Asp to its D-enantiomer can significantly impact a peptide's structure, function, and immunogenicity. This guide provides a comprehensive comparison of current HPLC and mass spectrometry methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The presence of D-Asp residues in peptides can arise from enzymatic post-translational modifications or non-enzymatic processes, particularly in long-lived proteins where it has been associated with aging and various diseases.[1] The analytical challenge lies in distinguishing D-Asp from its L-Asp counterpart and other isomers like L-isoaspartate (L-isoAsp) and D-isoaspartate (D-isoAsp), all of which have the same mass.[2][3] This necessitates a combination of high-resolution separation techniques and sophisticated mass spectrometric fragmentation methods.
High-Performance Liquid Chromatography (HPLC): The Separation Showdown
Reversed-phase HPLC (RP-HPLC) is a foundational technique for peptide analysis, but separating diastereomeric peptides (differing only in the stereochemistry of one amino acid) requires specialized approaches.[4][5] The key to successful separation lies in the choice of the stationary phase and mobile phase conditions.
Comparison of HPLC Separation Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Column | Mobile Phase Example |
| Chiral Stationary Phases (CSPs) | Enantioselective interactions between the chiral selector on the stationary phase and the peptide enantiomers. | Direct separation of enantiomers without derivatization. High selectivity for many chiral compounds. | Can be expensive. Method development can be complex. Not all CSPs are suitable for all peptides. | Macrocyclic glycopeptide-based (e.g., Teicoplanin, Vancomycin) | Acetonitrile/water gradient with a small amount of acid (e.g., 0.1% formic acid). |
| Achiral Reversed-Phase HPLC | Separation based on hydrophobicity. Diastereomers can sometimes be resolved due to subtle differences in their three-dimensional structure affecting their interaction with the stationary phase. | Widely available and robust columns. Well-established methodology. | Resolution of diastereomers is not always possible and is highly dependent on the peptide sequence and structure. | C18, C8 | Acetonitrile/water gradient with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of organic solvent. | Orthogonal separation mechanism to RP-HPLC, offering complementary selectivity. | Can be less robust than RP-HPLC. Requires careful mobile phase preparation. | Amide, Diol | High acetonitrile content with a small amount of aqueous buffer. |
Mass Spectrometry: Unraveling the Isomeric Puzzle
While HPLC provides the separation, mass spectrometry (MS) is indispensable for the identification and structural characterization of D-Asp-containing peptides. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide ions and generate a fingerprint spectrum that can reveal the amino acid sequence and the location of modifications.
The choice of fragmentation technique is critical for distinguishing between Asp isomers.
Comparison of Mass Spectrometry Fragmentation Techniques
| Technique | Principle | Advantages for D-Asp Analysis | Disadvantages |
| Collision-Induced Dissociation (CID) | Fragmentation is induced by colliding the precursor ion with an inert gas. | Widely available and robust. | Often insufficient to differentiate between Asp isomers as it primarily cleaves the peptide backbone, and the resulting b- and y-ions have the same mass for all isomers. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Fragmentation is induced by transferring an electron to the multiply charged peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone. | Produces diagnostic fragment ions (c+57 and z-57) that are unique to isoaspartyl residues, allowing for their unambiguous identification. Preserves labile post-translational modifications. | Works best for multiply charged precursor ions (z > 2). Can have lower fragmentation efficiency for some peptides compared to CID. |
| Charge Transfer Dissociation (CTD) | A newer technique that has shown promise in producing diagnostic ions to discriminate between all four Asp isomers (L-Asp, D-Asp, L-isoAsp, D-isoAsp). | Provides more comprehensive isomer differentiation. | Less commonly available than CID and ETD. |
| Hydrogen Attachment Dissociation (HAD) | Another recent method that generates diagnostic fragment ions for isoAsp residues. | Offers an alternative fragmentation pathway for isomer differentiation. | Limited availability and still under development for broader applications. |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS for the Separation and Identification of D-Asp Peptides
1. Sample Preparation:
-
Proteins are digested using a suitable protease (e.g., trypsin) following standard protocols.
-
The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge.
-
The dried peptides are reconstituted in the initial mobile phase.
2. HPLC Conditions:
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 60 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using both CID and ETD.
-
CID: Normalized collision energy of 35%.
-
ETD: Calibrated charge-dependent ETD parameters.
-
-
Data Analysis: Search the data against a relevant protein database, considering the mass shift for D-Asp (which is the same as L-Asp) and looking for the characteristic retention time shift and diagnostic ETD fragments for isoAsp.
Protocol 2: Quantitative Analysis of D-Asp Peptides using LC-MRM/MS
1. Sample Preparation:
-
Spike the sample with a known amount of a stable isotope-labeled synthetic peptide standard corresponding to the D-Asp-containing peptide of interest.
-
Perform protein digestion and peptide desalting as described in Protocol 1.
2. LC-MS/MS Conditions:
-
LC System: A standard RP-HPLC system with an achiral C18 column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Method: Develop a Multiple Reaction Monitoring (MRM) method with specific precursor-product ion transitions for both the endogenous D-Asp peptide and the labeled internal standard.
-
Quantification: The concentration of the D-Asp peptide is determined by comparing the peak area ratio of the endogenous peptide to the internal standard.
Visualizing the Workflow and Isomerization Pathway
Conclusion
The analysis of D-Asp-containing peptides is a complex but manageable challenge with the right combination of analytical tools. For unambiguous identification, the use of chiral HPLC for separation coupled with advanced mass spectrometry fragmentation techniques like ETD is highly recommended. While CID remains a workhorse for general peptide sequencing, its inability to reliably distinguish isomers makes it less suitable for this specific application. For quantitative studies, LC-MRM/MS with stable isotope-labeled internal standards provides the necessary accuracy and sensitivity. By carefully selecting and optimizing these methodologies, researchers can confidently navigate the chiral complexities of D-Asp peptides and gain deeper insights into their biological roles.
References
- 1. Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of structural alterations of L-Asp and L-Asn residues in peptides related to neuronal diseases by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the chirality of amino acid building blocks is a critical determinant of the final peptide's structure, function, and therapeutic potential. This guide provides an objective comparison of two enantiomeric aspartic acid derivatives, Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH, for use in solid-phase peptide synthesis (SPPS). Understanding the distinct characteristics and performance of each is paramount for the rational design of novel peptide therapeutics and research tools.
Introduction to Chiral Building Blocks in SPPS
Fmoc-based solid-phase peptide synthesis is a cornerstone of modern drug discovery and biochemical research. The strategy relies on the sequential addition of amino acids, each protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and various protecting groups on the side chains. For aspartic acid, the tert-butyl (OtBu) ester is a commonly used side-chain protecting group, favored for its stability during Fmoc deprotection and its facile removal under acidic conditions during final cleavage.[1][2]
While L-amino acids are the constituents of naturally occurring proteins, the incorporation of their D-enantiomers offers a powerful strategy to modulate peptide properties.[3][4] this compound serves as the building block for introducing D-aspartic acid, while Fmoc-L-Asp(OtBu)-OH is used for the naturally occurring L-aspartic acid.[3]
Core Physicochemical Properties
Both this compound and Fmoc-L-Asp(OtBu)-OH are white to off-white powders with good solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Their fundamental chemical properties are identical, with the exception of their optical rotation, which is equal in magnitude but opposite in direction.
| Property | This compound | Fmoc-L-Asp(OtBu)-OH |
| Molecular Formula | C₂₃H₂₅NO₆ | C₂₃H₂₅NO₆ |
| Molecular Weight | 411.45 g/mol | 411.45 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 148-150 °C (dec.) | 145 - 160 °C |
| Optical Rotation | [α]20/D +24±2°, c = 1% in DMF | [α]20/D −24±2°, c = 1% in DMF |
| Purity (HPLC) | ≥99.0% | ≥98.0%, ≥99.7% (Chiral HPLC) |
| Storage Conditions | 2-8°C | 0 - 8 °C |
Performance and Considerations in Peptide Synthesis
The primary distinction in the synthetic performance of these two enantiomers lies in the stereochemical outcome and the biological properties of the resulting peptide.
Coupling Efficiency and Side Reactions
The coupling efficiency for both this compound and Fmoc-L-Asp(OtBu)-OH is generally good under standard SPPS conditions. However, the incorporation of L-aspartic acid is notoriously associated with a significant side reaction: aspartimide formation . This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection (e.g., piperidine treatment) and is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
The formation of the aspartimide intermediate can lead to several undesirable by-products:
-
α- to β-peptide rearrangement: The peptide backbone is rerouted through the side-chain carboxyl group.
-
Racemization: The chiral center of the aspartic acid can epimerize, leading to the incorporation of D-Asp in a peptide sequence intended to be composed of only L-amino acids.
-
Piperidide adducts: The aspartimide ring can be opened by piperidine, leading to chain termination.
While the direct incorporation of this compound does not inherently cause racemization (as the D-configuration is intended), the potential for aspartimide formation still exists, which could lead to β-peptide impurities.
Strategies to mitigate aspartimide formation when using Fmoc-L-Asp(OtBu)-OH include the use of bulkier side-chain protecting groups (e.g., OMpe, OBno) or backbone protection strategies (e.g., Dmb dipeptides).
Impact on Final Peptide Properties
The choice between the D- and L-enantiomer has profound consequences for the biological and pharmacological properties of the synthesized peptide.
| Feature | Incorporation of Fmoc-L-Asp(OtBu)-OH | Incorporation of this compound |
| Biological Activity | Typically required for mimicking or inhibiting interactions of naturally occurring L-peptides. | Can alter or enhance biological activity. May lead to peptides with novel functions or improved receptor binding. |
| Proteolytic Stability | Susceptible to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. | Significantly increased resistance to enzymatic degradation, leading to a longer in vivo half-life. |
| Immunogenicity | Peptides composed of L-amino acids can be immunogenic. | The use of D-amino acids can mitigate the generation of anti-peptide or anti-carrier (e.g., anti-PEG) antibodies. |
| Conformational Structure | Contributes to the natural secondary and tertiary structures of peptides (e.g., α-helices, β-sheets). | Induces conformational constraints and can alter the secondary structure of the peptide backbone. |
| Synthesis Challenges | Prone to aspartimide formation, leading to racemization and other impurities. | Less risk of unintended racemization (as D-form is desired), but aspartimide-related impurities (β-peptides) are still possible. |
Experimental Protocols
The following is a generalized protocol for the incorporation of either this compound or Fmoc-L-Asp(OtBu)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound or Fmoc-L-Asp(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution: In a separate vessel, dissolve this compound or Fmoc-L-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Concepts
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Side reaction pathway for aspartimide formation from L-Asp(OtBu).
Conclusion
The choice between this compound and Fmoc-L-Asp(OtBu)-OH is dictated by the desired properties of the final peptide. Fmoc-L-Asp(OtBu)-OH remains the standard for synthesizing peptides that mimic natural sequences, though careful consideration of synthesis conditions is required to minimize aspartimide formation and subsequent racemization. Conversely, this compound is an invaluable tool for therapeutic peptide development, offering a route to enhanced proteolytic stability and potentially novel biological activities. A thorough understanding of the implications of chirality is essential for researchers aiming to harness the full potential of peptide-based molecules in science and medicine.
References
A Head-to-Head Comparison: The Enduring Utility of Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis
In the precise and demanding world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical determinant of success. For researchers and drug developers incorporating D-aspartic acid to enhance peptide stability and modulate biological activity, Fmoc-D-Asp(OtBu)-OH has long been a cornerstone. However, its use is not without challenges, primarily the notorious side reaction of aspartimide formation. This guide provides an objective comparison of this compound with its more recent alternatives, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.
The inclusion of D-amino acids, such as D-aspartic acid, into peptide sequences is a well-established strategy to confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1] this compound, with its tert-butyl (OtBu) side-chain protection, fits seamlessly into the most common and cost-effective Fmoc/tBu orthogonal synthesis strategy. This strategy relies on the base-lability of the N-terminal Fmoc group for chain elongation and the acid-lability of the tBu group for final deprotection and cleavage from the resin.
The Central Challenge: Aspartimide Formation
The primary drawback of using this compound is its susceptibility to base-catalyzed aspartimide formation during the piperidine-mediated Fmoc deprotection steps.[2] This intramolecular cyclization leads to a host of impurities, including the desired peptide, β-peptides, and racemized D-Asp peptides, which are often difficult to separate from the target compound.[2] This side reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2]
To address this challenge, alternative protected D-aspartic acid derivatives with bulkier side-chain protecting groups have been developed. These groups, such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno), sterically hinder the cyclization reaction, significantly reducing the formation of aspartimide-related impurities.[2]
Quantitative Comparison of Performance
The following table summarizes the key performance differences between this compound and its alternatives based on data from studies on analogous L-aspartic acid derivatives. The chemical principles governing aspartimide formation are identical for both D and L enantiomers, making these comparisons highly relevant.
| Parameter | This compound | Fmoc-D-Asp(OMpe)-OH | Fmoc-D-Asp(OBno)-OH |
| Prevention of Aspartimide Formation | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | Significantly reduces aspartimide formation compared to OtBu. | Offers superior suppression of aspartimide formation, even in problematic sequences. |
| Peptide Purity (Crude) | Lower, with a higher percentage of aspartimide-related impurities. | Higher than with OtBu. | Highest, with minimal aspartimide-related impurities. |
| Yield of Target Peptide | Can be significantly reduced due to side reactions and purification challenges. | Improved yield compared to OtBu. | Maximized yield of the desired peptide. |
| Coupling Efficiency | Generally good and well-established protocols are available. | Good, comparable to OtBu. | Good coupling efficiency with no reported issues. |
| Cleavage Conditions | Standard TFA-based cocktails. | Standard TFA-based cocktails. | Standard TFA-based cocktails. |
| Cost-Effectiveness | Most cost-effective option. | More expensive than OtBu. | Generally the most expensive option. |
| Chiral Stability | Prone to racemization at the α-carbon via the aspartimide intermediate. | Improved chiral stability over OtBu. | Excellent chiral stability with very low levels of D-Asp epimerization. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of these derivatives. Below are representative protocols for solid-phase peptide synthesis using this compound and the improved alternative, Fmoc-D-Asp(OBno)-OH.
Protocol 1: Standard SPPS using this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and dry.
-
Protocol 2: SPPS with Reduced Aspartimide Formation using Fmoc-D-Asp(OBno)-OH
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Asp(OBno)-OH (1.5 equivalents), HATU (1.5 equivalents), and DIPEA (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for subsequent amino acids.
-
Final Cleavage and Deprotection: Follow step 5 of Protocol 1.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general SPPS workflow and a relevant biological pathway involving D-aspartic acid.
D-aspartic acid is not only a synthetic tool but also an endogenous amino acid with significant neuroendocrine roles. It is involved in the regulation of hormone synthesis and release, particularly in the hypothalamus-pituitary-gonad axis.
Conclusion
This compound remains a valuable and widely used reagent in peptide synthesis due to its compatibility with the standard Fmoc/tBu strategy and its cost-effectiveness. Its primary advantage lies in facilitating the incorporation of D-aspartic acid to create more stable and potent peptide analogs. However, for sequences prone to aspartimide formation, the use of derivatives with bulkier side-chain protecting groups, such as Fmoc-D-Asp(OBno)-OH, is strongly recommended. While these alternatives come at a higher cost, the significant improvement in crude peptide purity and final yield can offset the initial investment, particularly in the context of drug development where purity and reproducibility are paramount. The choice of the appropriate protected D-aspartic acid derivative should therefore be a strategic decision based on the specific peptide sequence, the scale of the synthesis, and the desired final purity of the product.
References
Fmoc-Asp(OMpe)-OH: A Superior Alternative to Fmoc-D-Asp(OtBu)-OH in Mitigating Aspartimide Formation During Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is critical to achieving high purity and yield of the final peptide. One of the most persistent challenges in Fmoc-based SPPS is the formation of aspartimide, a side reaction that can lead to a cascade of impurities when incorporating aspartic acid residues. This guide provides a detailed comparison between the standard Fmoc-D-Asp(OtBu)-OH and a valuable alternative, Fmoc-Asp(OMpe)-OH, highlighting the latter's efficacy in suppressing this problematic side reaction, supported by experimental data.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue.[1][2] This is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal in SPPS.[2] The resulting succinimide ring is susceptible to nucleophilic attack, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid.[2] These byproducts often exhibit similar chromatographic behavior to the desired peptide, posing significant purification challenges.[2]
The propensity for aspartimide formation is highly dependent on the sequence C-terminal to the aspartic acid residue, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to minimal steric hindrance. To address this, Fmoc-Asp(OMpe)-OH was developed, featuring a bulky 3-methylpent-3-yl (OMpe) ester protecting group on the side chain. This increased steric bulk effectively shields the side-chain carbonyl, hindering the intramolecular cyclization and thereby reducing aspartimide formation.
Performance Comparison: A Quantitative Look
The superior performance of Fmoc-Asp(OMpe)-OH in minimizing aspartimide formation compared to Fmoc-Asp(OtBu)-OH has been demonstrated in studies using model peptides known to be prone to this side reaction, such as scorpion toxin II variants (H-Val-Lys-Asp-X-Tyr-Ile-OH). The following tables summarize the key characteristics and comparative performance data.
Table 1: Physicochemical Properties
| Property | Fmoc-Asp(OMpe)-OH | This compound |
| CAS Number | 180675-08-5 | 112883-39-3 |
| Molecular Formula | C₂₅H₂₉NO₆ | C₂₃H₂₅NO₆ |
| Molecular Weight | 439.5 g/mol | 411.5 g/mol |
| Side-Chain Protecting Group | 3-methylpent-3-yl (OMpe) | tert-Butyl (OtBu) |
| Key Feature | Bulky side-chain group to minimize aspartimide formation | Standard, widely used protecting group |
Table 2: Aspartimide-Related Byproduct Formation in a Model Peptide Synthesis
The data below is derived from a study on the synthesis of the scorpion toxin II model peptide (VKDXYI), where the peptidyl resin was subjected to prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Asp-X Sequence | Protecting Group | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Asp Isomer (%) |
| Asp-Asn | Fmoc-Asp(OtBu)-OH | 54.7 | 45.3 | 12.8 |
| Fmoc-Asp(OMpe)-OH | 83.2 | 16.8 | 3.5 | |
| Asp-Arg | Fmoc-Asp(OtBu)-OH | 68.8 | 31.2 | 10.2 |
| Fmoc-Asp(OMpe)-OH | 90.1 | 9.9 | 2.1 | |
| Asp-Gly | Fmoc-Asp(OtBu)-OH | 9.8 | 90.2 | 34.6 |
| Fmoc-Asp(OMpe)-OH | 36.4 | 63.6 | 18.2 |
Data adapted from comparative studies. Note that even with the improved protection of the OMpe group, the Asp-Gly sequence remains highly challenging.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Asp(OMpe)-OH and this compound in manual or automated Fmoc SPPS.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Asp(OMpe)-OH or this compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Protocol 1: Coupling of Fmoc-Asp(OMpe)-OH / this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-Asp derivative (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow for pre-activation for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For the more sterically hindered Fmoc-Asp(OMpe)-OH, a longer coupling time or a double coupling may be beneficial.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After synthesis completion, wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry
To better understand the underlying chemical principles, the following diagrams illustrate the mechanism of aspartimide formation and a typical experimental workflow.
Caption: Mechanism of Aspartimide Formation in Fmoc SPPS.
Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.
Conclusion
While this compound remains a standard and cost-effective choice for the incorporation of D-aspartic acid in sequences not prone to aspartimide formation, the use of Fmoc-Asp(OMpe)-OH presents a clear advantage for sequences containing problematic Asp-X motifs. The bulky OMpe protecting group significantly reduces the formation of aspartimide-related impurities, leading to a cleaner crude product and simplifying downstream purification efforts. For the synthesis of complex peptides and potential therapeutic candidates where purity and homogeneity are paramount, Fmoc-Asp(OMpe)-OH is a highly recommended alternative to its tert-butyl protected counterpart.
References
A Head-to-Head Comparison: Fmoc-Asp(OBno)-OH versus Fmoc-Asp(OtBu)-OH in the Prevention of Aspartimide Formation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide-related impurities represents a significant challenge to achieving high purity and yield of the target peptide. This guide provides an objective, data-driven comparison of the performance of Fmoc-Asp(OBno)-OH and the standard Fmoc-Asp(OtBu)-OH in mitigating this critical side reaction.
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues during the piperidine-mediated Fmoc-deprotection steps in SPPS. This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs. The resulting succinimide intermediate is prone to racemization and hydrolysis, leading to a mixture of difficult-to-separate impurities, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and their corresponding D-isomers.[1][2][3] These byproducts can significantly complicate purification and compromise the biological activity of the final peptide.
To address this challenge, sterically hindered aspartic acid derivatives have been developed. This guide focuses on the comparative efficacy of Fmoc-L-Asp(5-n-butyl-5-nonyl ester)-OH (Fmoc-Asp(OBno)-OH) and the conventional Fmoc-L-Asp(tert-butyl ester)-OH (Fmoc-Asp(OtBu)-OH).
Mechanism of Aspartimide Formation and Prevention Strategy
The primary mechanism for aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen of the residue C-terminal to the aspartic acid on the side-chain carbonyl of the aspartate. The tert-butyl (OtBu) protecting group in Fmoc-Asp(OtBu)-OH offers limited steric hindrance to this intramolecular attack. In contrast, the 5-n-butyl-5-nonyl (OBno) ester group of Fmoc-Asp(OBno)-OH is a significantly bulkier, trialkylmethyl group. This increased steric bulk effectively shields the side-chain carbonyl, physically hindering the cyclization reaction and thereby suppressing the formation of the aspartimide intermediate.[4]
Comparative Performance Data
The efficacy of Fmoc-Asp(OBno)-OH in suppressing aspartimide formation has been demonstrated in the synthesis of the model peptide Scorpion toxin II (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH), which is known to be susceptible to this side reaction, particularly when Xxx is Gly, Asn, or Arg.
In a comparative study, the peptidyl resins were subjected to prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles. The resulting crude peptides were analyzed by HPLC to quantify the extent of aspartimide-related byproduct formation and racemization.
Table 1: Comparison of Aspartimide-Related Byproducts in Scorpion Toxin II Model Peptides
| Aspartic Acid Derivative | Xxx in Sequence | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 26.8 | 73.2 | 23.3 |
| Fmoc-Asp(OBno)-OH | Gly | 88.6 | 11.4 | 1.2 |
| Fmoc-Asp(OtBu)-OH | Asn | 62.1 | 37.9 | 12.2 |
| Fmoc-Asp(OBno)-OH | Asn | 98.2 | 1.8 | 0.5 |
| Fmoc-Asp(OtBu)-OH | Arg | 70.3 | 29.7 | 9.8 |
| Fmoc-Asp(OBno)-OH | Arg | 98.5 | 1.5 | 0.4 |
Data adapted from comparative studies.
The data clearly indicates that for all tested sequences, Fmoc-Asp(OBno)-OH dramatically reduces the formation of aspartimide-related byproducts and significantly preserves the chiral integrity of the aspartic acid residue compared to Fmoc-Asp(OtBu)-OH. The improvement is most pronounced in the highly problematic Asp-Gly sequence.
Furthermore, in the synthesis of the 33-mer peptide (Gly²)-GLP-2, the use of Fmoc-Asp(OBno)-OH resulted in a crude product with negligible aspartimide-related impurities, increasing the content of the target peptide by 25% compared to the synthesis using Fmoc-Asp(OtBu)-OH.
Experimental Protocols
Detailed methodologies are provided below for the synthesis of the Scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) and the subsequent analysis of the crude product.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the manual synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a 0.1 mmol scale.
1. Resin Preparation:
-
Swell 200 mg of Rink Amide MBHA resin (substitution ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 5 mL), isopropanol (IPA) (2 x 5 mL), and DMF (3 x 5 mL).
3. Amino Acid Coupling Cycle (for each amino acid):
-
In a separate vial, pre-activate a solution of:
-
Fmoc-amino acid (4 equivalents, 0.4 mmol)
-
HBTU (3.9 equivalents, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)
-
in 3 mL of DMF for 2-5 minutes.
-
-
The following protected amino acids are used sequentially: Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Asp(PG)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH. (PG = OtBu or OBno).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.
4. Cleavage and Deprotection:
-
After the final coupling, wash the resin with DMF (5 x 5 mL), dichloromethane (DCM) (5 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
RP-HPLC Analysis Protocol for Aspartimide-Related Impurities
1. Sample Preparation:
-
Dissolve the crude peptide in 0.1% TFA in water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 25-30 °C.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the target peptide peak based on its expected retention time and mass spectrometry (if available).
-
Aspartimide and β-aspartyl isomers typically elute close to the main peak.
-
Quantify the percentage of the target peptide and the sum of all aspartimide-related impurities by calculating the relative peak areas.
Conclusion
The experimental data unequivocally demonstrates that Fmoc-Asp(OBno)-OH is a superior alternative to Fmoc-Asp(OtBu)-OH for the prevention of aspartimide formation during Fmoc-based solid-phase peptide synthesis. The sterically demanding OBno protecting group provides a robust and effective solution to minimize the formation of difficult-to-separate, structure-altering byproducts, thereby improving the purity of the crude peptide and preserving chiral integrity. For the synthesis of peptides containing sequences prone to aspartimide formation, particularly Asp-Gly, the use of Fmoc-Asp(OBno)-OH is highly recommended to ensure the successful and efficient production of the target molecule.
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Aspartic Acid versus L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
The substitution of canonical L-amino acids with their D-enantiomers is a powerful strategy in peptide drug design, profoundly altering their biological properties. This guide provides an objective comparison of peptides containing D-Aspartic acid (D-Asp) versus its naturally occurring counterpart, L-Aspartic acid (L-Asp), supported by experimental data and detailed methodologies. Understanding these differences is critical for the rational design of peptide-based therapeutics with enhanced stability, novel receptor interactions, and improved in vivo efficacy.
Introduction to D- vs. L-Aspartic Acid
Amino acids, the fundamental building blocks of proteins, exist as two stereoisomers (enantiomers), designated as L (levo) and D (dextro) forms, which are non-superimposable mirror images of each other.[1] In biological systems, the overwhelming majority of proteins are constructed from 22 proteinogenic amino acids, all of which are in the L-configuration.[2] L-Aspartic acid is one such amino acid, integral to protein synthesis, energy metabolism, and neurotransmission.[3][4]
Conversely, D-Aspartic acid is not incorporated into proteins during ribosomal synthesis but is found in specialized roles.[2] It is present in certain peptides and acts as a significant signaling molecule in the nervous and endocrine systems. The simple inversion of stereochemistry at the α-carbon from L-Asp to D-Asp introduces significant changes to a peptide's three-dimensional structure, which in turn dramatically influences its biological activity.
Core Biological Activity Comparison
The primary advantages of substituting L-Asp with D-Asp in a peptide sequence stem from increased stability and altered receptor engagement.
Proteolytic Stability
One of the most significant challenges in developing peptide-based drugs is their rapid degradation by proteases in the body. These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids.
-
L-Asp Peptides: Susceptible to rapid enzymatic degradation, leading to a short in vivo half-life.
-
D-Asp Peptides: The presence of a D-amino acid at or near a cleavage site sterically hinders protease binding and catalysis, rendering the peptide highly resistant to proteolysis. This enhanced stability can lead to a longer plasma half-life and improved bioavailability.
Receptor Binding and Signaling
The precise three-dimensional conformation of a peptide governs its interaction with biological targets like receptors. Changing the stereochemistry of a single amino acid can alter this conformation and, consequently, its binding affinity and downstream signaling.
-
L-Asp Peptides: L-Aspartic acid and L-Glutamic acid are the primary endogenous ligands for excitatory amino acid transporters (EAATs) and glutamate receptors.
-
D-Asp Peptides: D-Asp has been identified as a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This interaction can trigger specific neurological and endocrine responses. For instance, D-Asp has been shown to accumulate in the pituitary and pineal glands, where it can stimulate the release of hormones such as luteinizing hormone (LH), growth hormone, and melatonin. The slight structural change from the chirality inversion is responsible for the distinct bioactivity of D-amino acid-containing peptides.
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies on peptides and transporters interacting with D-Asp and L-Asp.
Table 1: Receptor/Transporter Binding Affinity
| Target | Ligand | Binding Affinity (Kd) | Organism/System | Reference |
| Glutamate Transporter Homolog (GltTk) | L-Aspartate | 62 ± 3 nM | Thermococcus kodakarensis | |
| Glutamate Transporter Homolog (GltTk) | D-Aspartate | 374 ± 30 nM | Thermococcus kodakarensis | |
| Plasma Membranes | L-Glutamate | 580 ± 15 nM | Rat Harderian Gland | |
| Plasma Membranes | D-Aspartate | 860 ± 28 nM | Rat Harderian Gland |
This data indicates that while both enantiomers can bind to glutamate transporters, the L-isomer generally exhibits a higher affinity.
Table 2: Enzyme Inhibition
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Substrate | Reference |
| L-Asparaginase | L-Aspartic Acid | 80 µM | L-Asparagine |
L-Aspartic acid acts as a competitive inhibitor of L-asparaginase, an enzyme used in cancer chemotherapy. The inhibitory effect of D-Aspartic acid on this enzyme is not well-characterized but is expected to be significantly lower due to enzyme stereospecificity.
Table 3: In Vivo Efficacy (Hormone Regulation)
| Study Type | Peptide/Amino Acid | Dosage | Outcome | Model | Reference |
| Human Study | D-Aspartic Acid | 2.66 g/day for 90 days | Increased sperm motility and concentration | Infertile Men | |
| Human Study | D-Aspartic Acid | 2.66 g/day for 90 days | Increased serum testosterone by 30-60% | Infertile Men | |
| Animal Study | D-Aspartic Acid | 2.0 µmol/g b.w. | Increased serum LH values | Sheep |
These studies highlight the role of free D-Aspartic acid in modulating the endocrine system, an effect mediated through its signaling properties.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides. The protocol is adaptable for incorporating both L- and D-amino acids.
Principle: The peptide is assembled stepwise while one end (the C-terminus) is covalently anchored to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
Detailed Methodology:
-
Resin Preparation: Start with a rink amide or Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 15-20 minutes and then drain the solvent.
-
First Amino Acid Loading (if not pre-loaded): Couple the C-terminal Fmoc-protected amino acid (L-Asp or D-Asp with side-chain protection) to the resin using a coupling agent.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. This exposes a free amine for the next coupling step.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-isomer) with a coupling agent like HBTU or HATU in the presence of a base such as DIPEA. Add this activated mixture to the resin and agitate for 1-2 hours to form the peptide bond.
-
Wash: Wash the resin extensively with DMF and dichloromethane (DCM) to remove all unreacted reagents.
-
Repeat: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and simultaneously remove all amino acid side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using techniques like mass spectrometry (MS) and analytical HPLC.
Receptor Binding Assay (Radioligand Competition)
Principle: This assay measures the affinity of a test ligand (e.g., a D-Asp or L-Asp peptide) for a receptor by quantifying its ability to compete with a known radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., NMDA receptor) from cultured cells or tissue homogenates.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled competitor peptide (either the D-Asp or L-Asp variant).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: NMDA Receptor signaling pathway activated by D-Aspartate.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Impact of Asp stereochemistry on peptide properties.
Conclusion
The substitution of L-Aspartic acid with its D-enantiomer is a cornerstone of modern peptidomimetic design. This single chiral inversion imparts significant resistance to enzymatic degradation, a critical factor for improving the pharmacokinetic profile of peptide therapeutics. Furthermore, it can fundamentally alter the peptide's interaction with biological targets, potentially reducing affinity for native receptors while creating novel agonistic or antagonistic activities at others, such as the D-Asp-mediated agonism of the NMDA receptor. The choice between D-Asp and L-Asp must be guided by the specific therapeutic goal, whether it is to enhance stability while retaining native activity or to design a novel ligand with a completely different pharmacological profile. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these powerful peptide analogs.
References
The Dilemma of Aspartate: A Cost-Benefit Analysis of Advanced Aspartic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid presents a critical challenge: the formation of aspartimide-related impurities. This side reaction, prevalent when using the standard Fmoc-D-Asp(OtBu)-OH, can lead to reduced yield, difficult purification, and compromised peptide integrity. This guide provides a comprehensive comparison of advanced aspartic acid derivatives against the conventional this compound, offering a data-driven cost-benefit analysis to inform strategic decisions in peptide synthesis.
The core of the issue lies in the base-catalyzed intramolecular cyclization of the aspartic acid residue during the Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS). This reaction forms a succinimide ring (aspartimide), which can then lead to the formation of undesirable α- and β-peptide isomers and racemization.[1][2] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1][3]
To address this challenge, a range of advanced aspartic acid derivatives have been developed, primarily focusing on increasing the steric bulk of the side-chain protecting group to hinder the cyclization reaction.[4] This guide will focus on a comparative analysis of several of these alternatives.
Performance Comparison: Minimizing Aspartimide Formation
The effectiveness of different side-chain protecting groups in suppressing aspartimide formation has been evaluated in various studies. A classic model peptide for these studies is Scorpion toxin II (VKDGYI), which is known to be prone to this side reaction. The data below summarizes the percentage of the desired peptide versus aspartimide-related impurities after prolonged exposure to piperidine, simulating multiple deprotection cycles.
| Aspartic Acid Derivative | Protecting Group | Target Peptide (%) | Aspartimide-Related Impurities (%) | D-Aspartate Content (%) | Reference |
| This compound | tert-Butyl (OtBu) | ~75 | ~25 | High | |
| Fmoc-D-Asp(OMpe)-OH | 3-methylpent-3-yl (OMpe) | ~90 | ~10 | Moderate | |
| Fmoc-D-Asp(OBno)-OH | 5-n-butyl-5-nonyl (OBno) | >98 | <2 | Low | |
| Fmoc-D-Asp(O-2-PhiPr)-OH | 2-phenylisopropyl (O-2-PhiPr) | High | Low | Not Reported |
Key Observations:
-
This compound , the standard and most cost-effective option, shows significant aspartimide formation, leading to substantial impurities and potential for racemization.
-
Derivatives with bulkier and more flexible alkyl protecting groups, such as Fmoc-D-Asp(OMpe)-OH and Fmoc-D-Asp(OBno)-OH , demonstrate a marked reduction in side reactions. Fmoc-D-Asp(OBno)-OH, in particular, shows almost complete suppression of aspartimide formation.
-
Fmoc-D-Asp(O-2-PhiPr)-OH offers an orthogonal protection strategy, as the O-2-PhiPr group can be selectively removed with mild acid (e.g., 1% TFA), allowing for on-resin side-chain modifications in the presence of tBu-based protecting groups.
Cost-Benefit Analysis
While advanced derivatives offer superior performance in terms of purity and yield, they are associated with a higher upfront cost per gram compared to this compound. However, a holistic cost-benefit analysis should consider the following:
-
Reduced Purification Costs: The significant reduction in impurities when using advanced derivatives can drastically simplify and shorten the downstream purification process, saving time, labor, and expensive solvents.
-
Increased Overall Yield: By minimizing the formation of side products, the yield of the desired, pure peptide is effectively increased. For the synthesis of long and complex peptides, this can be a critical factor in the economic viability of a project.
-
Improved Product Quality and Reliability: For therapeutic peptide development, ensuring the highest possible purity and minimizing isomeric impurities is paramount for safety and efficacy. The use of advanced derivatives can lead to a more consistent and reliable manufacturing process.
-
Enabling Complex Syntheses: For peptides with multiple aspartic acid residues or those containing particularly problematic sequences, the use of advanced derivatives may be the only viable strategy to obtain the target peptide in acceptable purity.
Ultimately, the decision to use an advanced aspartic acid derivative is a strategic one. For short, non-problematic sequences, the cost-effectiveness of this compound may be sufficient. However, for the synthesis of long, complex, or commercially valuable peptides, the initial investment in an advanced derivative can be justified by the significant downstream benefits.
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase synthesis of a peptide to evaluate the performance of different aspartic acid derivatives.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including the various Fmoc-D-Asp derivatives)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-amino acid (4 eq) using HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-amino acid (including the specific Fmoc-D-Asp derivative being tested) using the same coupling reagents and conditions as in step 2.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the crude product by RP-HPLC and Mass Spectrometry to quantify the target peptide and aspartimide-related impurities.
-
Visualizing the Workflow and a Representative Biological Interaction
To provide a clearer understanding of the experimental process and the ultimate application of the synthesized peptides, the following diagrams have been generated.
References
Confirming Stereochemical Integrity of D-Aspartic Acid in Peptides: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of peptides is paramount. The presence of unintended D-amino acid isomers, such as D-Aspartic acid (D-Asp), can significantly alter the biological activity, efficacy, and safety of a peptide therapeutic. This guide provides an objective comparison of widely used Chiral High-Performance Liquid Chromatography (HPLC) methods to confirm the stereochemical integrity of D-Asp in final peptide products, supported by experimental data and detailed protocols.
Two primary strategies dominate the landscape of chiral HPLC analysis for amino acids: indirect methods requiring pre-column derivatization and direct methods employing chiral stationary phases (CSPs). This guide will delve into the principles, performance, and protocols of both approaches, offering a comprehensive overview to aid in method selection for your specific analytical needs.
Comparison of Chiral HPLC Methods
The choice between an indirect or direct method depends on various factors, including the required sensitivity, sample matrix complexity, available instrumentation, and whether the analysis targets the intact peptide or its constituent amino acids after hydrolysis.
| Method Category | Specific Technique | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) for D-Asp |
| Indirect Method | Pre-column Derivatization with Marfey's Reagent (FDAA) | Enantiomers are reacted with a chiral derivatizing agent (Marfey's reagent) to form diastereomers, which are then separated on a standard achiral reversed-phase column (e.g., C18). | High sensitivity with UV detection, robust and widely used, applicable to all primary amino acids.[1][2] | Requires an additional derivatization step, potential for side reactions, reagent peak can interfere with early eluting peaks.[2] | Sub-100 nM concentrations achievable.[1] |
| Indirect Method | Pre-column Derivatization with o-Phthaldialdehyde (OPA) and a Chiral Thiol | Enantiomers react with OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindole derivatives, separated on a reversed-phase column. | High sensitivity with fluorescence detection, rapid derivatization reaction.[3] | Derivatives can be unstable, not applicable to secondary amines like proline. | As low as 5 picomoles can be accurately detected. |
| Direct Method | Macrocyclic Glycopeptide Chiral Stationary Phase (e.g., Teicoplanin-based) | Enantiomers are directly separated on a column where a chiral selector (teicoplanin) is bonded to the silica support. Separation is based on differential interactions (e.g., hydrogen bonding, ionic interactions) between the enantiomers and the CSP. | No derivatization required, simplifying sample preparation; applicable to underivatized amino acids. | Can be more expensive than standard achiral columns, method development can be more complex. | 0.52 pg/μL (approximately 3.9 nM). |
| Direct Method | Zwitterionic Ion-Exchange Chiral Stationary Phase (e.g., Cinchona alkaloid-based) | Separation is based on a combination of ion-exchange and stereoselective interactions between the zwitterionic analytes and the zwitterionic CSP. | Enables direct separation of underivatized amino acids and small peptides, offers complementary selectivity to other CSPs. | Mobile phase selection can be critical and may require specific ion-pairing agents. | Data not specifically available for D-Asp, but generally offers high sensitivity for amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments discussed.
Peptide Hydrolysis (Prerequisite for Amino Acid Analysis)
To analyze the constituent amino acids of a final peptide product, complete hydrolysis is necessary.
Protocol:
-
Place a known amount of the peptide (e.g., 100 µg) into a hydrolysis tube.
-
Add 200 µL of 6 M HCl. For sensitive applications and to account for racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, evaporate the acid under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., mobile phase or derivatization buffer) for subsequent analysis.
Indirect Method: Derivatization with Marfey's Reagent
Protocol:
-
Dissolve the peptide hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
-
The sample is now ready for injection onto a standard reversed-phase HPLC system.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
Direct Method: Analysis using a Macrocyclic Glycopeptide CSP
Protocol:
-
Dissolve the peptide hydrolysate in the initial mobile phase.
-
Inject the sample directly onto the chiral HPLC column.
Typical HPLC Conditions:
-
Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in 2% Acetonitrile.
-
Mobile Phase B: 0.009% Formic Acid in Methanol.
-
Gradient: 50% to 95% B over 6 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass Spectrometry (MS) for high sensitivity and specificity.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental workflows, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Analysis of D-Asp in Peptides.
Caption: Decision tree for selecting a chiral HPLC method.
Conclusion
Both direct and indirect chiral HPLC methods are powerful tools for assessing the stereochemical integrity of D-Aspartic acid in final peptide products. The indirect method involving derivatization with Marfey's reagent is a robust and sensitive technique, particularly well-suited for UV detection. Direct methods using chiral stationary phases, such as macrocyclic glycopeptide columns, offer the significant advantage of simplified sample preparation by avoiding derivatization and are readily coupled with mass spectrometry for enhanced sensitivity and selectivity. The ultimate choice of method will depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the peptide, and the available instrumentation. For GMP environments, a validated direct method using a chiral stationary phase coupled with mass spectrometry often represents the state-of-the-art for its accuracy and efficiency.
References
- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Case studies comparing the success rates of different protected aspartic acids in difficult sequences.
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a formidable challenge. The primary obstacle is the formation of aspartimide, a side reaction that can lead to impurities, reduced yield, and compromised peptide integrity. This guide provides an objective comparison of various protected aspartic acids, supported by experimental data, to empower you in selecting the optimal strategy for synthesizing difficult sequences.
The propensity for aspartimide formation is highly sequence-dependent, with motifs like Asp-Gly, Asp-Asn, and Asp-Ser being particularly problematic.[1][2] This side reaction is catalyzed by the base used for Fmoc deprotection, typically piperidine, and involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of aspartic acid.[3][4] The resulting succinimide ring can then lead to the formation of α- and β-peptide isomers and racemization.[1]
To mitigate this challenge, a variety of side-chain protecting groups for aspartic acid have been developed. This guide delves into a comparative analysis of their success rates in difficult sequences.
Performance of Protected Aspartic Acids: A Quantitative Comparison
The selection of an appropriate protecting group is critical for the successful synthesis of peptides prone to aspartimide formation. The following table summarizes the performance of commonly used protected aspartic acids in the synthesis of a model difficult sequence, Scorpion Toxin II (VKDGYI). This peptide contains the problematic Asp-Gly motif.
| Protecting Group | Aspartimide Formation (%) | Crude Peptide Purity (%) | Reference Sequence/Conditions |
| Asp(OtBu) | 27 | Not specified | Scorpion Toxin II, prolonged basic treatment |
| Asp(OMpe) | Significantly reduced vs. OtBu | Not specified | General observation |
| Asp(OCha) | 0.3 | >98% | Model tetrapeptide, 24h diisopropylethylamine treatment |
| Asp(OBno) | 25% reduction vs. Asp(OtBu) | Not specified | Teduglutide (contains Asp-Gly and Asp-Asn motifs) |
| Asp(CSY) | Not detected | High | Teduglutide and LDLa protein |
Key Observations:
-
Asp(OtBu) , the standard protecting group, shows significant aspartimide formation in susceptible sequences.
-
Bulky ester protecting groups like Asp(OMpe) and Asp(OBno) offer increased steric hindrance, which effectively reduces the rate of aspartimide formation. For instance, the use of Asp(OBno) in the synthesis of Teduglutide resulted in a 25% reduction in aspartimide formation compared to Asp(OtBu).
-
Asp(OCha) has also demonstrated a significant reduction in aspartimide formation, with one study reporting only 0.3% after prolonged base treatment in a model tetrapeptide.
-
Non-ester-based protecting groups like cyanosulfurylides (CSY) have shown exceptional promise in completely preventing aspartimide formation by masking the carboxylic acid with a stable C-C bond. In the synthesis of challenging peptides like Teduglutide and the LDLa protein, no aspartimide was detected when using Asp(CSY).
Visualizing the Experimental Workflow
To systematically evaluate the performance of different protected aspartic acids, a standardized experimental workflow is essential. The following diagram illustrates a typical process for comparing these protecting groups in a difficult peptide sequence.
Caption: General workflow for comparing aspartic acid protecting groups.
Detailed Experimental Protocols
The following protocols are representative of the methods used in the cited studies for comparing the performance of different protected aspartic acids.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides. The synthesis is typically performed at a 0.1 mmol scale.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protection are used. For the comparative study, different Fmoc-Asp(PG)-OH derivatives (where PG is the protecting group being tested, e.g., OtBu, OMpe, OCha, OBno, CSY) are employed.
-
Coupling: Standard coupling protocols using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary base such as DIPEA (N,N-Diisopropylethylamine) in DMF (N,N-Dimethylformamide) are employed. A 3- to 5-fold excess of the amino acid and coupling reagents over the resin substitution is typically used. Coupling times can range from 1 to 4 hours, and completion can be monitored by a Kaiser test.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This step is repeated for each cycle.
Peptide Cleavage and Deprotection
-
Following the completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
Analysis and Quantification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is analyzed by RP-HPLC to determine its purity and to separate the desired peptide from byproducts, including those resulting from aspartimide formation. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The identity of the peaks observed in the HPLC chromatogram is confirmed by LC-MS to verify the mass of the desired peptide and to identify any side products. The quantification of aspartimide-related impurities is performed by integrating the corresponding peak areas in the HPLC chromatogram.
By employing these standardized protocols, researchers can generate reliable and comparable data to guide the selection of the most effective protected aspartic acid for their specific difficult sequence, ultimately leading to higher success rates in peptide synthesis.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-Asp(OtBu)-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research. This guide provides essential safety and logistical information for the proper disposal of Fmoc-D-Asp(OtBu)-OH, a protected amino acid commonly utilized in peptide synthesis. Adherence to these procedures is critical for protecting personnel and the environment.
I. Hazard Assessment and Physicochemical Properties
While this compound is not classified as a hazardous substance according to most regulations, it is imperative to handle it with care to minimize exposure.[1][2] It is a combustible solid and may cause skin, eye, and respiratory irritation.[1] In the event of a fire, hazardous decomposition products such as oxides of carbon (CO, CO2) and nitrogen (NO, NO2) may be released.[1]
Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C23H25NO6 | [1] |
| Molecular Weight | 411.45 g/mol | |
| Appearance | White to light yellow or beige powder/crystals | |
| Melting Point | 133 - 151 °C | |
| Boiling Point | 207 °C (literature) | |
| Storage Temperature | 2 - 8 °C | |
| Storage Class | 11 (Combustible Solids) |
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, appropriate personal protective equipment must be worn to prevent direct contact and inhalation.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: While generally not required under normal conditions of use in a well-ventilated area, a dust mask or an approved respirator should be used if there is a risk of generating dust.
III. Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be managed as chemical waste. It must not be discarded in the regular trash or poured down the drain. Disposal procedures must comply with all applicable federal, state, and local environmental control regulations.
Experimental Protocol: Waste Segregation and Collection
-
Solid Waste Containment:
-
Collect unused, expired, or waste this compound solid in a designated hazardous waste container.
-
This container should be made of a compatible material, have a secure screw-top lid, and be clearly labeled.
-
The label should include the full chemical name, "this compound," the words "Hazardous Waste," and the accumulation start date.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing papers, pipette tips, gloves, and empty product containers, must be disposed of as contaminated solid waste.
-
Place these items into the same designated hazardous waste container as the solid chemical.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong acids or bases, to avoid potentially violent reactions.
-
If the solution is acidic or basic from a deprotection or cleavage step, it may need to be neutralized before disposal. Consult your institution's Environmental Health and Safety (EH&S) guidelines for neutralization procedures.
-
-
Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area away from drains and incompatible materials.
-
-
Final Disposal:
-
The ultimate disposal of the chemical waste must be handled by trained professionals.
-
Contact your institution's EH&S department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste. The recommended disposal method is typically controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.
-
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Fmoc-D-Asp(OtBu)-OH, a key building block in peptide synthesis.
This document provides immediate, essential safety and logistical information for the laboratory use of this compound (N-α-Fmoc-D-aspartic acid β-tert-butyl ester). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Personal Protective Equipment (PPE)
When handling this compound, a white to off-white powder, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
Primary Protective Measures:
-
Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the material.[3][4]
-
Skin and Body Protection: A standard laboratory coat is required.[1] For larger quantities or when there is a risk of significant dust generation, impervious clothing may be necessary.
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.
-
However, if dust is generated, a dust mask (e.g., N95 or P1) or a respirator should be used to prevent inhalation. In situations with the potential for high airborne concentrations, a self-contained breathing apparatus may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C23H25NO6 | |
| Molecular Weight | 411.45 g/mol | |
| Appearance | White to light yellow crystal powder | |
| Melting Point | 146-151 °C | |
| Boiling Point | 620.8 °C at 760 mmHg | |
| Density | 1.251 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |
| Storage Temperature | 2-8 °C | |
| Toxicity (LD50/LC50) | Not available | |
| Occupational Exposure Limits (PEL, TLV) | Not available |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety and to prevent contamination.
Handling and Storage Workflow
Caption: A workflow diagram illustrating the key stages of handling this compound.
Step-by-Step Handling and Storage Procedures
-
Receiving: Upon receipt, carefully inspect the container for any signs of damage.
-
Storage: Store the container in a refrigerator at 2-8°C in a dry, well-ventilated area. Keep the container tightly closed and away from strong oxidizing agents.
-
Handling:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Avoid the formation of dust. Use non-sparking tools for handling.
-
Wash hands thoroughly after handling, before eating, drinking, or smoking.
-
-
Spill Management:
-
Small Spills: Carefully sweep or scoop up the spilled solid material using appropriate tools and place it into a suitable, labeled container for waste disposal.
-
Large Spills: Use a shovel to collect the material and place it in a convenient, sealed waste disposal container. Avoid breathing in the dust by wearing appropriate respiratory protection.
-
Disposal Plan
-
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental control regulations.
-
The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of D-aspartic acid residues in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol for the coupling of this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
Procedure:
-
Resin Preparation: The peptide-resin is washed thoroughly with DMF to prepare for deprotection.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the peptide-resin is removed by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.
-
Washing: The resin is washed extensively with DMF and DCM to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) are dissolved in DMF. A base such as DIPEA (2 equivalents to the amino acid) is then added to activate the amino acid. The mixture is allowed to pre-activate for a few minutes.
-
Coupling: The activated this compound solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be tested (e.g., using a Kaiser test) to confirm the completion of the coupling reaction.
-
Chain Elongation: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the D-aspartic acid) are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.
This protocol provides a general guideline. Optimization of coupling times and reagents may be necessary depending on the specific peptide sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
